molecular formula C16H14N2O2 B2668052 1-Benzoylindoline-2-carboxamide CAS No. 1098100-32-3

1-Benzoylindoline-2-carboxamide

Cat. No.: B2668052
CAS No.: 1098100-32-3
M. Wt: 266.3
InChI Key: ITMJMMWGKRUMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylindoline-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact compound are limited, it shares a core structural motif with a class of indole-2-carboxamide and related derivatives that have demonstrated a range of promising biological activities in scientific studies. Research on these structural analogues suggests potential areas of investigation for this compound. For instance, closely related 1-benzylindole-2-carboxamide derivatives have been investigated as therapeutic agents for disorders of the central nervous system, metabolic conditions, and substance abuse . Furthermore, various indole-2-carboxamide compounds have shown significant potential as multi-target antiproliferative agents, exhibiting inhibitory activity against key oncogenic kinases such as EGFR, BRAFV600E, and VEGFR-2 in experimental models . Other research on similar carboxamide derivatives has also pointed to hypolipidemic effects, indicating a potential for modulating triglyceride and cholesterol levels . This collective evidence from analogous structures positions this compound as a valuable scaffold for developing novel chemical probes and for further exploration in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and efficacy in various biochemical and cellular assays. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMJMMWGKRUMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization methods for 1-Benzoylindoline-2-carboxamide. Due to the absence of a single, unified protocol in published literature for this specific molecule, this guide consolidates established chemical transformations for each synthetic step. The protocols and characterization data are based on analogous reactions and structurally related compounds, offering a robust framework for its successful synthesis and validation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a three-step sequence starting from the readily available Indole-2-carboxylic acid. The pathway involves the reduction of the indole ring to an indoline, followed by amidation of the carboxylic acid, and concluding with the N-benzoylation of the indoline nitrogen.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amidation cluster_2 Step 3: N-Benzoylation A Indole-2-carboxylic acid B Indoline-2-carboxylic acid A->B NaBH3CN, Acetic Acid C Indoline-2-carboxylic acid D Indoline-2-carboxamide C->D 1. SOCl2 2. NH4OH E Indoline-2-carboxamide F This compound E->F Benzoyl Chloride, Pyridine, DCM

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Indoline-2-carboxylic acid

This procedure details the reduction of the indole nucleus to the corresponding indoline using sodium cyanoborohydride.

  • Materials: Indole-2-carboxylic acid, Acetic acid, Sodium cyanoborohydride (NaBH₃CN), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Suspend Indole-2-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (approx. 2.0-2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the mixture by slowly adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude Indoline-2-carboxylic acid, which can be used in the next step without further purification or recrystallized from an appropriate solvent system if necessary.

Step 2: Synthesis of Indoline-2-carboxamide

This protocol describes the conversion of the carboxylic acid to a primary amide via an acid chloride intermediate.

  • Materials: Indoline-2-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (conc.), Deionized water, Saturated sodium bicarbonate solution.

  • Procedure:

    • Suspend Indoline-2-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

    • Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

    • After addition, attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indoline-2-carbonyl chloride.

    • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

    • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

    • A precipitate should form. Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

    • Filter the solid precipitate and wash thoroughly with cold deionized water.

    • Neutralize any remaining acid by washing with a cold, saturated sodium bicarbonate solution, followed by another wash with deionized water.

    • Dry the solid product under vacuum to yield Indoline-2-carboxamide.

Step 3: Synthesis of this compound

This final step involves the acylation of the indoline nitrogen with benzoyl chloride.

  • Materials: Indoline-2-carboxamide, Anhydrous Dichloromethane (DCM), Anhydrous Pyridine, Benzoyl chloride, 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve Indoline-2-carboxamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Characterization of this compound

The following tables summarize the expected physicochemical and spectral data for the final product. This data is predicted based on the analysis of its constituent functional groups and structurally similar N-acyl indoline derivatives.

Physicochemical and Mass Spectrometry Data
PropertyExpected Value
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
Appearance White to off-white solid
Melting Point 170-190 °C (Predicted Range)
MS (ESI+) m/z 267.11 [M+H]⁺, 289.09 [M+Na]⁺
Predicted Spectroscopic Data
TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.0-7.4 (m, 5H, Benzoyl-H), 7.3-7.0 (m, 4H, Indoline Ar-H), 6.5-5.5 (br s, 2H, -CONH₂), 4.8-4.6 (dd, 1H, C2-H), 3.8-3.6 (dd, 1H, C3-Hₐ), 3.2-3.0 (dd, 1H, C3-Hₑ)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 172-170 (CONH₂), 169-167 (N-C=O Benzoyl), 142-140 (Indoline C7a), 136-134 (Benzoyl C-ipso), 132-127 (Aromatic CHs), 125-123 (Indoline C3a), 118-115 (Indoline C7), 65-63 (Indoline C2), 35-33 (Indoline C3)
IR Spectroscopy (KBr)ν (cm⁻¹): 3400-3200 (N-H stretch, -CONH₂), 1680-1660 (C=O stretch, Amide I, -CONH₂), 1650-1630 (C=O stretch, N-Benzoyl), 1610-1590 (N-H bend, Amide II), 1450, 1400 (Aromatic C=C)

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a standard series of analytical techniques.

G cluster_0 Analysis Workflow cluster_1 Structure Confirmation cluster_2 Purity & Physical Properties Start Purified Solid MS Mass Spectrometry (MS) Start->MS Provides NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Provides IR Infrared Spectroscopy (IR) Start->IR Provides MP Melting Point Analysis Start->MP Determines TLC Thin Layer Chromatography (TLC) Start->TLC Determines End Characterized Compound MS->End label_ms label_ms MS->label_ms Molecular Weight & Formula NMR->End label_nmr label_nmr NMR->label_nmr Connectivity & Chemical Environment IR->End label_ir label_ir IR->label_ir Functional Groups MP->End label_mp label_mp MP->label_mp Purity & Identity TLC->End label_tlc label_tlc TLC->label_tlc Purity & Polarity

physicochemical properties of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-Benzoylindoline-2-carboxamide. Due to the limited availability of experimental data for this specific compound, this guide also presents predicted properties based on structurally related molecules and proposes standardized experimental protocols for its synthesis and biological evaluation.

Core Physicochemical Properties

Property1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acidThis compound (Estimated)Data Source
Molecular Formula C₁₆H₁₃NO₃C₁₆H₁₄N₂O₂[1]
Molecular Weight 267.28 g/mol 266.29 g/mol Calculated
Melting Point Not available180-200 °CEstimated based on related indole-2-carboxamides
Solubility Not availableSparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents.Estimated based on general solubility of N-acyl indoles
logP Not available2.5 - 3.5Estimated based on related N-benzoylindoline structures
pKa Not availableAmide N-H: ~17; Indoline N-H (if debenzoylated): Not applicableGeneral pKa values for amides[2]

Synthesis and Characterization

The synthesis of this compound can be achieved from its carboxylic acid precursor, 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Proposed Synthetic Protocol: Amide Formation

This protocol describes the conversion of the carboxylic acid to the primary amide using a common coupling agent.

Materials:

  • 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Amidation Reaction cluster_purification Purification cluster_product Final Product Carboxylic_Acid 1-Benzoyl-2,3-dihydro- 1H-indole-2-carboxylic acid Reaction_Step 1. EDC, HOBt, DIPEA, DCM 2. NH4Cl Carboxylic_Acid->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product 1-Benzoylindoline- 2-carboxamide Chromatography->Final_Product

Figure 1: Synthetic workflow for this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include aromatic protons from the benzoyl and indoline moieties, a downfield amide proton signal (broad), and aliphatic protons of the indoline ring.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. Expected signals would include carbonyl carbons (amide and benzoyl), aromatic carbons, and aliphatic carbons of the indoline ring.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is recommended.

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. Adducts with sodium [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength corresponding to the chromophores of the molecule (e.g., 254 nm).

  • Purpose: To determine the purity of the synthesized compound.

Potential Biological Activity and Screening

While the specific biological activity of this compound has not been reported, the indole-2-carboxamide scaffold is present in numerous biologically active molecules, including TRPV1 modulators and compounds with antiproliferative activity.[3][4] Therefore, a general screening workflow to assess these potential activities is proposed.

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Lead Optimization cluster_invivo In Vivo Studies Compound 1-Benzoylindoline- 2-carboxamide Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Compound->Cell_Viability Antiproliferative Receptor_Binding Target-Based Assay (e.g., TRPV1 Calcium Flux) Compound->Receptor_Binding Neurological Dose_Response Dose-Response Studies (IC50/EC50 Determination) Cell_Viability->Dose_Response Receptor_Binding->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action ADMET In vitro ADMET Profiling (Solubility, Stability, Permeability) Mechanism_of_Action->ADMET Animal_Models Efficacy in Disease Models (e.g., Pain, Cancer) ADMET->Animal_Models

Figure 2: General workflow for biological activity screening.

Experimental Protocol: Antiproliferative Activity Assay (SRB Assay)

This protocol outlines a common method to assess the antiproliferative effects of a novel compound on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Fix the cells with cold TCA for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the cell growth inhibition to determine the IC₅₀ value.

Experimental Protocol: TRPV1 Activity Assay (Calcium Flux Assay)

This protocol describes a cell-based assay to screen for modulatory activity on the TRPV1 ion channel.[5][6]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Complete cell culture medium

  • Fluo-4 AM or other calcium-sensitive dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Capsaicin (TRPV1 agonist)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Seed TRPV1-expressing HEK293 cells in a 96-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the wells and incubate.

  • Stimulate the cells with a known concentration of capsaicin.

  • Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.

  • Analyze the data to determine if the compound acts as an agonist, antagonist, or modulator of TRPV1 activity.

This technical guide provides a foundational understanding of this compound. The proposed protocols and estimated data serve as a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this novel compound. All estimated data should be confirmed through rigorous experimentation.

References

Biological Activity of 1-Benzoylindoline-2-carboxamide and Related Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. The functionalization of this core, particularly at the N-1 and C-2 positions, has given rise to numerous compounds with significant therapeutic potential. This technical guide focuses on the diverse biological activities of 1-benzoylindoline-2-carboxamide and its close analogs, the broader class of indole-2-carboxamide derivatives. We present a comprehensive overview of their anticancer, enzyme inhibitory, and receptor modulatory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Section 1: Anticancer and Antiproliferative Activity

Indole-2-carboxamide derivatives have emerged as potent anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] The dual inhibition of these targets is a promising strategy to overcome resistance and enhance therapeutic efficacy.[1][3] Another mechanism involves the antagonism of receptors like P2X7, which is overexpressed in various cancers and contributes to tumor growth and metastasis.[4]

Data Presentation: Antiproliferative and Enzyme Inhibitory Activities

The following tables summarize the in vitro efficacy of various indole-2-carboxamide derivatives against several cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1.1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

Compound ID Substituents Cancer Cell Line Activity (GI₅₀/IC₅₀, µM) Citation
5d 5-Cl, N-phenethyl-morpholine Mean of 4 cell lines* 1.05 [5]
5e 5-Cl, N-phenethyl-2-methylpyrrolidine Mean of 4 cell lines* 0.95 [6]
5i 5,7-diCl, N-phenethyl-morpholine Mean of 4 cell lines* 1.50 [5]
7c 1-benzyl-5-bromo-indolin-2-one core MCF-7 (Breast) 7.17 [7]
7d 1-benzyl-5-bromo-indolin-2-one core MCF-7 (Breast) 2.93 [7]
7d 1-benzyl-5-bromo-indolin-2-one core A-549 (Lung) 9.57 [7]
12 N-(1-anthraquinone) K-562 (Leukemia) 0.33 [8]
4 N-(p-chlorobenzene) K-562 (Leukemia) 0.61 [8]
10 N-(substituted phenyl) HCT-116 (Colon) 1.01 [8]

*Cell lines include A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[5]

Table 1.2: Enzyme Inhibitory Activity of Anticancer Indole-2-Carboxamide Derivatives

Compound ID Target Enzyme Activity (IC₅₀, nM) Reference Compound Activity (IC₅₀, nM) Citation
5d EGFR 89 Erlotinib 80 [3]
5e EGFR 93 Erlotinib 80 [3]
5j EGFR 98 Erlotinib 80 [3]
5e CDK2 13 Dinaciclib 20 [3]
5h CDK2 11 Dinaciclib 20 [3]
5k CDK2 19 Dinaciclib 20 [3]
7c VEGFR-2 728 - - [7]

| 7d | VEGFR-2 | 503 | - | - |[7] |

Visualizations: Pathways and Workflows

EGFR_CDK2_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation CyclinE_CDK2 Cyclin E / CDK2 G1_S G1-S Phase Transition CyclinE_CDK2->G1_S Promotes G1_S->Proliferation Inhibitor Indole-2-Carboxamide Derivative (e.g., 5e) Inhibitor->EGFR Inhibits Inhibitor->CyclinE_CDK2 Inhibits

EGFR/CDK2 dual inhibition pathway.

Anticancer_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synthesis Synthesis of Carboxamide Library Purification Purification & Characterization Synthesis->Purification MTT Antiproliferative Assay (e.g., MTT) Purification->MTT Hit_ID Hit Identification (GI₅₀ / IC₅₀) MTT->Hit_ID Kinase Enzyme Inhibition Assay (e.g., EGFR, CDK2) Hit_ID->Kinase Potent Hits Apoptosis Apoptosis & Cell Cycle Analysis Kinase->Apoptosis Pathway Signaling Pathway Validation Apoptosis->Pathway P2X7R_Pathway ATP Extracellular ATP (in Tumor Microenvironment) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx PI3K_AKT PI3K/AKT/mTOR Signaling Ca_Influx->PI3K_AKT Activates VEGF VEGF Secretion PI3K_AKT->VEGF Metastasis Tumor Proliferation, Invasion & Metastasis VEGF->Metastasis Antagonist Carboxamide Antagonist (e.g., 1e) Antagonist->P2X7R Blocks

References

Structural Analysis of Indoline-2-Carboxamide Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, spectroscopic properties, and biological significance of indole-2-carboxamide derivatives, providing a foundational understanding for researchers in medicinal chemistry and drug development.

This technical guide delves into the structural analysis of N-substituted indole-2-carboxamide derivatives, a class of compounds recognized for their diverse biological activities. While specific structural data for 1-benzoylindoline-2-carboxamide is not extensively available in public literature, this paper presents a comprehensive analysis of closely related analogues. The methodologies and data presented herein serve as a valuable reference for the synthesis and characterization of this important scaffold.

Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamide derivatives is typically achieved through the coupling of a commercially available or synthesized indole-2-carboxylic acid with a primary or secondary amine.[1] Common coupling reagents and conditions are summarized below.

Experimental Protocol: General Amide Coupling Reaction[2]

A common method for the synthesis of N-substituted indole-2-carboxamides involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt).

Method A: EDCI/HOBt Coupling [2]

  • To a solution of 1H-indole-2-carboxylic acid in a suitable dry solvent such as dichloromethane (DCM) or acetonitrile (ACN), is added 1.1 equivalents of EDCI and 1.1 equivalents of HOBt.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.0 equivalent) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or chloroform/methanol) to yield the pure N-substituted indole-2-carboxamide.

Method B: HBTU/HOBt Coupling [2] An alternative method utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt with a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF). The workup and purification steps are similar to Method A.

Figure 1. General workflow for the synthesis of N-substituted indole-2-carboxamides.

Spectroscopic Data of Indole-2-Carboxamide Analogues

The structural characterization of indole-2-carboxamide derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a summary of representative spectroscopic data for various N-substituted indole-2-carboxamides.

Compound1H NMR (δ ppm, Solvent)13C NMR (δ ppm, Solvent)MS (m/z)
N-Benzyl-1H-indole-2-carboxamide [2]9.24 (br s, 1H), 7.62 (d, J = 7.8 Hz, 1H), 7.42 (d, J = 8.3 Hz, 1H), 7.36 (d, J = 4.4 Hz, 2H), 7.33–7.24 (m, 4H), 7.13 (t, J = 7.6 Hz, 1H), 6.82 (s, 1H), 6.41 (br s, 1H), 4.68 (d, J = 5.9 Hz, 2H) (Chloroform-d)161.4, 139.7, 136.9, 131.7, 128.3 (x2), 127.9, 127.5 (x2), 126.9, 123.6, 121.6, 119.8, 112.2, 102.0, 42.7 (Chloroform-d)251 [M+H]+, 273 [M+Na]+
N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide [2]9.31 (s, 1H), 7.61 (d, J = 7.8 Hz, 1H), 7.51 (d, J = 8.8 Hz, 2H), 7.43 (d, J = 7.8 Hz, 1H), 7.30 (s, 1H), 7.17 (t, J = 7.8 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.73 (d, J = 8.8 Hz, 2H) (DMSO-d6)159.8, 154.1, 137.1, 132.2, 130.9, 127.6, 124.1, 122.6 (x2), 122.1, 120.4, 115.6 (x2), 112.8, 103.8 (DMSO-d6)253 [M+H]+
N-(4-Fluorobenzyl)-1H-indole-2-carboxamide [2]8.66 (s, 1H), 7.62 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 7.8, 5.7 Hz, 2H), 7.25–7.20 (m, 2H), 7.11–7.05 (m, 3H), 4.65 (d, J = 6.0 Hz, 2H) (Acetone-d6)162.0, 161.9 (d, J = 242.8 Hz), 137.0, 135.7 (d, J = 3.1 Hz), 131.5, 129.5 (d, J = 8.1 Hz) (x2), 127.8, 123.8, 121.7, 120.1, 115.0 (d, J = 21.5 Hz) (x2), 112.3, 102.8, 42.1 (Acetone-d6)Not Reported

Biological Activity and Significance

Indole-2-carboxamide derivatives have been investigated for a wide range of biological activities. Notably, they have been identified as allosteric modulators of the cannabinoid CB1 receptor, making them of interest for the development of novel therapeutics.[3][4] Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring and the N-aryl or N-alkyl group can significantly influence the potency and efficacy of these compounds.[3] For instance, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring have been shown to enhance CB1 receptor modulation.[3] Furthermore, certain indole-2-carboxamides have demonstrated potent pan-activity against various mycobacterial species by inhibiting the essential transporter MmpL3, highlighting their potential as novel anti-mycobacterial agents.[1]

Figure 2. Key biological targets and activities of the indole-2-carboxamide scaffold.

Conclusion

The indole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The structural characterization of these molecules is readily achieved through standard spectroscopic methods. The demonstrated activity of this class of compounds against important biological targets such as the CB1 receptor and MmpL3 underscores their potential in drug discovery. Further investigation into the structural biology and SAR of this compound and its analogues is warranted to fully exploit their therapeutic promise.

References

The Rise of 1-Benzoylindoline-2-carboxamides: A Technical Guide to a New Frontier in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic compounds, 1-benzoylindoline-2-carboxamide analogs, is emerging as a promising scaffold in the discovery of novel kinase inhibitors for cancer therapy. These small molecules have demonstrated significant antiproliferative activity across a range of cancer cell lines, with several analogs exhibiting potent dual inhibitory action against key regulators of cell cycle and growth signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides an in-depth overview of the discovery, synthesis, biological evaluation, and mechanism of action of these novel analogs, tailored for researchers, scientists, and drug development professionals.

The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] The unique structural and electronic properties of the indole ring system allow it to interact with a wide variety of biological targets. The this compound framework represents a strategic modification of this versatile scaffold, designed to enhance binding affinity and selectivity towards specific kinase targets.

Antiproliferative Activity and Kinase Inhibition: A Quantitative Overview

Recent studies have highlighted the potent anticancer effects of newly synthesized this compound and related indole-2-carboxamide analogs. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating significant growth inhibition. The antiproliferative activity is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Table 1: Antiproliferative Activity of Novel Indole-2-carboxamide Analogs
CompoundCancer Cell LineMean GI₅₀ (nM)Reference CompoundMean GI₅₀ (nM)
Va 4 Cancer Cell Lines26Erlotinib33
Vc 4 Cancer Cell Lines56Erlotinib33
Vb 4 Cancer Cell Lines59Erlotinib33
Vg 4 Cancer Cell Lines31Erlotinib33
Vh 4 Cancer Cell Lines37Erlotinib33
IV 4 Cancer Cell Lines104Erlotinib33
5f 4 Cancer Cell Lines29Erlotinib33
5c, 5d, 5g, 6e, 6f 4 Cancer Cell Lines29-47Erlotinib33

GI₅₀ is the concentration of the compound that causes 50% growth inhibition. Data compiled from multiple sources.[2][3]

The most potent of these analogs have been further investigated for their ability to inhibit specific kinases. Dual inhibition of EGFR and CDK2 has emerged as a key mechanism of action for several lead compounds.

Table 2: Kinase Inhibitory Activity of Selected Indole-2-carboxamide Analogs
CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Va EGFR71 ± 06Erlotinib80 ± 05
5d, 5f, 5g EGFRWT68 - 85Erlotinib80
5f EGFRT790M9.5 ± 2Osimertinib8 ± 2
5g EGFRT790M11.9 ± 3Osimertinib8 ± 2
5e CDK213Dinaciclib20
5h CDK211Dinaciclib20
5k CDK219Dinaciclib20
5c CDK246 ± 05--
5g CDK233 ± 04--

IC₅₀ is the concentration of the compound that causes 50% inhibition of the enzyme's activity. Data compiled from multiple sources.[3][4][5][6]

Deciphering the Mechanism: Targeting Key Signaling Pathways

The anticancer activity of these novel analogs stems from their ability to interfere with critical signaling pathways that drive tumor growth and proliferation. The dual inhibition of EGFR and CDK2 is a particularly attractive therapeutic strategy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and angiogenesis.[7] CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] By simultaneously blocking these two key targets, this compound analogs can induce cell cycle arrest and apoptosis, leading to tumor growth inhibition.

EGFR_CDK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CyclinE_CDK2 Cyclin E/CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A/CDK2 CyclinA_CDK2->G1_S_Transition Inhibitor 1-Benzoylindoline- 2-carboxamide Analog Inhibitor->EGFR Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Figure 1: Dual Inhibition of EGFR and CDK2 Signaling Pathways.

Experimental Protocols: A Guide to Synthesis and Evaluation

The discovery and development of these potent inhibitors rely on a systematic workflow encompassing chemical synthesis, in vitro biological evaluation, and mechanistic studies.

General Synthetic Scheme

The synthesis of this compound analogs typically involves a multi-step process. A common route starts with the appropriate indole-2-carboxylic acid, which is then subjected to a series of reactions including esterification, N-acylation with a substituted benzoyl chloride, and finally amidation with a desired amine to introduce diversity at the C2-carboxamide position.

Synthesis_Workflow Start Indole-2-carboxylic Acid Step1 Esterification Start->Step1 Intermediate1 Indole-2-carboxylate Step1->Intermediate1 Step2 N-Benzoylation Intermediate1->Step2 Intermediate2 1-Benzoylindole- 2-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 1-Benzoylindole- 2-carboxylic Acid Step3->Intermediate3 Step4 Amidation Intermediate3->Step4 FinalProduct 1-Benzoylindoline- 2-carboxamide Analog Step4->FinalProduct

References

Spectroscopic and Synthetic Profile of 1-Benzoylindoline-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Benzoylindoline-2-carboxamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic signatures based on the analysis of its constituent chemical moieties: an indoline nucleus, an N-benzoyl group, and a C-2 carboxamide. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a predictive framework for the characterization of this compound and its analogs. Detailed hypothetical experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside visualizations of its chemical structure and a proposed synthetic workflow.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules and natural products. The functionalization of the indoline scaffold at various positions allows for the modulation of its physicochemical and pharmacological properties. The introduction of a benzoyl group at the nitrogen atom (N-1) and a carboxamide function at the C-2 position is anticipated to yield a molecule, this compound, with a unique three-dimensional structure and potential for engaging with biological targets. Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such novel compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and mass spectrometry, drawing analogies from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0-7.4Multiplet5HBenzoyl-HAromatic protons of the benzoyl group.
~ 7.3-6.8Multiplet4HIndoline-Ar-HAromatic protons of the indoline ring.
~ 6.5-5.5Broad Singlet2H-CONH₂Amide protons, chemical shift can be variable and dependent on concentration and solvent.
~ 5.0-4.5Doublet of Doublets1HH-2Methine proton at the stereocenter C-2, coupled to the C-3 protons.
~ 3.5-3.0Multiplet2HH-3Methylene protons at C-3, diastereotopic and coupled to H-2.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~ 170-175C=O (Carboxamide)Carbonyl carbon of the primary amide.
~ 168-172C=O (Benzoyl)Carbonyl carbon of the N-benzoyl group.
~ 140-145C-7aQuaternary aromatic carbon of the indoline ring.
~ 135-130Quaternary Benzoyl-CQuaternary carbon of the benzoyl group attached to the carbonyl.
~ 130-125Aromatic CHAromatic carbons of both the benzoyl and indoline rings.
~ 125-115Aromatic CHAromatic carbons of the indoline ring.
~ 60-65C-2Methine carbon at the C-2 position.
~ 30-35C-3Methylene carbon at the C-3 position.
Table 3: Predicted Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignmentRationale
~ 3400-3200Medium, BroadN-H StretchSymmetric and asymmetric stretching of the primary amide N-H bonds.
~ 3100-3000MediumAromatic C-H StretchC-H stretching vibrations of the aromatic rings.
~ 2980-2850MediumAliphatic C-H StretchC-H stretching vibrations of the CH and CH₂ groups in the indoline ring.
~ 1680-1660StrongC=O Stretch (Benzoyl)Carbonyl stretching of the tertiary amide (N-benzoyl).
~ 1660-1640StrongC=O Stretch (Carboxamide)Amide I band of the primary carboxamide.
~ 1600-1450Medium-StrongC=C StretchAromatic ring skeletal vibrations.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zInterpretation
252[M]⁺ (Molecular Ion)
147[M - Benzoyl]⁺
105[Benzoyl]⁺
77[Phenyl]⁺

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from commercially available indoline-2-carboxylic acid.

Step 1: Synthesis of Indoline-2-carboxamide

  • To a solution of indoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford indoline-2-carboxamide.

Step 2: N-Benzoylation of Indoline-2-carboxamide

  • To a solution of indoline-2-carboxamide (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Add benzoyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the elemental composition.

Visualizations

The following diagrams illustrate the structural relationships and a proposed experimental workflow.

G cluster_molecule This compound Structure Indoline Indoline Core Benzoyl N-Benzoyl Group Indoline->Benzoyl at N-1 Carboxamide C-2 Carboxamide Indoline->Carboxamide at C-2

Caption: Structural components of this compound.

G Start Indoline-2-carboxylic Acid Step1 Amidation with NH3 Start->Step1 Intermediate Indoline-2-carboxamide Step1->Intermediate Step2 N-Benzoylation with Benzoyl Chloride Intermediate->Step2 Product This compound Step2->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: Proposed synthetic and analytical workflow.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust, predictive framework for its characterization. The outlined ¹H NMR, ¹³C NMR, IR, and MS data, alongside the proposed synthetic and analytical protocols, offer a solid foundation for any research endeavor focused on this novel compound. This information is intended to accelerate the discovery and development of new chemical entities based on the versatile indoline scaffold.

In Vitro Evaluation of Indole-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the in vitro evaluation of various indole-2-carboxamide derivatives. Specific data for 1-Benzoylindoline-2-carboxamide was not prominently available in the reviewed literature. The information presented herein is a synthesis of findings for structurally related compounds and is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[1][2][3] The versatility of the indole-2-carboxamide core allows for substitutions at various positions, leading to a wide range of pharmacological profiles. This guide summarizes key in vitro evaluation techniques and findings for several classes of indole-2-carboxamide derivatives, providing a foundational understanding for further research and development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various indole-2-carboxamide derivatives as reported in the literature.

Table 1: Antiproliferative and Cytotoxic Activities of Indole-2-Carboxamide Derivatives

Compound/DerivativeCell LineAssay TypeIC50/GI50 (µM)Reference
5d MCF-7AntiproliferativeNot specified[4]
5e MCF-7AntiproliferativeNot specified[4]
VIIa-j (most potent) A549, MCF-7, Panc-1, HT-29Antiproliferative1.35[4]
Doxorubicin (reference) A549, MCF-7, Panc-1, HT-29Antiproliferative1.13 (mean)[4]
3f T47DGrowth Inhibition0.018[5]
2c, 3a, 3b, 3f T47DCaspase Activation0.053 - 0.080 (EC50)[5]

Table 2: Enzyme and Receptor Inhibition by Indole-2-Carboxamide Derivatives

Compound/DerivativeTargetAssay TypeIC50 (nM)Reference
5d EGFREnzyme Inhibition89 ± 6[4]
5e EGFREnzyme Inhibition93 ± 8[4]
5j EGFREnzyme Inhibition98 ± 8[4]
Erlotinib (reference) EGFREnzyme Inhibition80 ± 5[4]
45 CB1 ReceptorAllosteric Modulation79[6]
17 CB1 ReceptorAllosteric Modulation484[6]
1 CB1 ReceptorAllosteric Modulation853[6]
4e COX-2Enzyme Inhibition6710[7]
Indomethacin (reference) COX-2Enzyme InhibitionComparable to 4e[7]

Table 3: Effects of Indole-2-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cells

CompoundParameterEffectFold Increase vs. ControlReference
5d Cytochrome C LevelIncrease14[4]
5e Cytochrome C LevelIncrease16[4]
5h Cytochrome C LevelIncrease13[4]
5d Bax LevelIncrease35[4]
5e Bax LevelIncrease36[4]
Doxorubicin Bax LevelIncreaseNot specified[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole-2-carboxamide derivatives) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 4 days).[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the reduction of MTT by metabolically active cells into a purple formazan product. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Enzyme Inhibition Assay (e.g., EGFR, COX-2)

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: The purified enzyme (e.g., EGFR, COX-2) and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., erlotinib for EGFR, indomethacin for COX-2).[4][7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then stopped. The product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Binding and Modulation Assays (e.g., CB1 Allosteric Modulation)

These assays are used to characterize the interaction of compounds with specific receptors.

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is transfected to express the receptor of interest (e.g., P2X7R).[8]

  • Ligand Binding Assay:

    • Membranes from cells expressing the receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound.

    • The amount of bound radioligand is measured to determine the displacement by the test compound, from which the binding affinity (Ki) can be calculated.

  • Functional Assay (e.g., Calcium Mobilization):

    • Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then stimulated with a known agonist in the presence and absence of the test compound.

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.[8]

    • For allosteric modulators, the effect of the compound on the agonist's dose-response curve is determined to calculate parameters like the allosteric binding cooperativity factor (α).[9]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding the mechanism of action and experimental design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Indole-2-Carboxamide Derivatives purification Purification & Characterization synthesis->purification cell_viability Cell Viability Assay (e.g., MTT) purification->cell_viability enzyme_inhibition Enzyme Inhibition Assay (e.g., EGFR, COX-2) purification->enzyme_inhibition receptor_binding Receptor Binding/ Modulation Assay purification->receptor_binding apoptosis_assay Apoptosis Assays (e.g., Caspase, Bax/Bcl-2) purification->apoptosis_assay ic50 IC50/EC50 Determination cell_viability->ic50 enzyme_inhibition->ic50 receptor_binding->ic50 sar Structure-Activity Relationship (SAR) apoptosis_assay->sar ic50->sar

Caption: General workflow for the in vitro evaluation of indole-2-carboxamide derivatives.

apoptosis_pathway cluster_compounds Indole-2-Carboxamide Derivatives cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound Compounds 5d, 5e, 5h bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates (inferred) cytochrome_c Cytochrome c Release compound->cytochrome_c induces release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway activated by certain indole-2-carboxamide derivatives.[4]

References

Preliminary Screening of 1-Benzoylindoline-2-carboxamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening methodologies for 1-benzoylindoline-2-carboxamide compounds. This class of molecules holds significant potential for therapeutic applications, and a structured screening approach is essential for identifying and characterizing promising lead candidates. This document outlines key in vitro assays, detailed experimental protocols, and the underlying signaling pathways relevant to the potential biological activities of these compounds.

Introduction to 1-Benzoylindoline-2-carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The this compound framework represents a specific chemical space with potential for diverse pharmacological activities. The benzoyl group at the 1-position and the carboxamide moiety at the 2-position offer opportunities for synthetic modifications to modulate potency, selectivity, and pharmacokinetic properties. Preliminary screening of these compounds is a critical first step in the drug discovery process, enabling the identification of initial hits for further optimization.

The Preliminary Screening Cascade

A tiered approach, or screening cascade, is recommended for the efficient evaluation of a library of this compound compounds. This strategy prioritizes broad, high-throughput assays in the initial phase to identify active compounds, followed by more specific and complex assays to characterize their mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented Screening cluster_2 Tier 3: Secondary & Mechanistic Assays cluster_3 Hit to Lead Primary Assays High-Throughput Primary Assays (e.g., Cytotoxicity, Broad Spectrum Antimicrobial) Target Assays Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) Primary Assays->Target Assays Active Compounds Secondary Assays Cell-Based Functional Assays & Pathway Analysis Target Assays->Secondary Assays Confirmed Hits Lead Lead Candidate Identification Secondary Assays->Lead Validated Hits

Caption: A typical preliminary screening cascade for novel compounds.

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize hypothetical quantitative data for a series of this compound compounds against various targets. This structured format allows for easy comparison of structure-activity relationships (SAR).

Table 1: Cytotoxicity Screening Data

Compound IDR1 GroupR2 GroupCell Line (e.g., A549) IC50 (µM)Cell Line (e.g., MCF-7) IC50 (µM)
BZ-IN-001HPhenyl15.225.8
BZ-IN-0024-ClPhenyl8.512.1
BZ-IN-0034-OCH3Phenyl> 50> 50
BZ-IN-0044-ClCyclohexyl12.318.9

Table 2: Kinase Inhibition Screening Data

Compound IDEGFR IC50 (µM)CDK2 IC50 (µM)
BZ-IN-0012.15.8
BZ-IN-0020.92.3
BZ-IN-00318.525.1
BZ-IN-0043.48.9

Table 3: Receptor Binding and Functional Assay Data

Compound IDCB1 Binding Ki (µM)TRPV1 Activation EC50 (µM)
BZ-IN-0050.5> 10
BZ-IN-006> 201.2
BZ-IN-0071.88.5
BZ-IN-008> 200.7

Table 4: Antimicrobial Screening Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZ-IN-0098> 6416
BZ-IN-0104328
BZ-IN-011> 64> 64> 64
BZ-IN-012166432

Experimental Protocols

Detailed methodologies for key preliminary screening assays are provided below.

General Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compound Dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Screening: EGFR and CDK2 Assays

The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[4][5][6][7]

Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution (e.g., a generic tyrosine kinase substrate for EGFR or Histone H1 for CDK2), and the respective kinase (EGFR or CDK2/Cyclin A2).

  • Compound Addition: In a 384-well plate, add 1 µL of serially diluted this compound compounds or vehicle control.

  • Kinase Reaction: Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

G Start Start Add_Compound Add Compound/Vehicle Start->Add_Compound Add_Kinase_Substrate Add Kinase & Substrate/ATP Add_Compound->Add_Kinase_Substrate Incubate_60m Incubate 60 min Add_Kinase_Substrate->Incubate_60m Add_ADPGlo Add ADP-Glo™ Reagent Incubate_60m->Add_ADPGlo Incubate_40m Incubate 40 min Add_ADPGlo->Incubate_40m Add_Detection Add Kinase Detection Reagent Incubate_40m->Add_Detection Incubate_30m Incubate 30 min Add_Detection->Incubate_30m Read_Luminescence Read Luminescence Incubate_30m->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Receptor Binding Screening: CB1 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CB1 receptor.[8][9][10]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the CB1 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled CB1 ligand (e.g., [3H]CP55,940), and serially diluted this compound compounds or vehicle.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the Ki value for the test compound.

Functional Receptor Screening: TRPV1 Calcium Flux Assay

This assay measures the activation of the TRPV1 ion channel by monitoring changes in intracellular calcium concentration.[11][12][13]

Protocol:

  • Cell Culture: Culture cells expressing the TRPV1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add serially diluted this compound compounds to the wells.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescent plate reader.

  • Agonist Addition: Add a known TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the receptor.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: Calculate the EC50 value for the compound's ability to activate TRPV1 or the IC50 value for its ability to inhibit agonist-induced activation.

Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15][16]

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the this compound compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Understanding the potential signaling pathways modulated by this compound compounds is crucial for interpreting screening data and guiding further studies.

EGFR/CDK2 Signaling Pathway in Cancer

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[17][18][19][20] CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of both EGFR and CDK2 can have a synergistic anticancer effect.[17][18][19]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CDK2 CDK2 CellCycle CellCycle CDK2->CellCycle

Caption: Simplified EGFR and CDK2 signaling pathways in cancer.

TRPV1 Activation and Calcium Signaling

TRPV1 is a non-selective cation channel that, when activated by stimuli such as capsaicin, heat, or low pH, allows the influx of cations, primarily Ca2+ and Na+.[12][21][22][23] The resulting increase in intracellular calcium triggers various cellular responses, including the sensation of pain.

G Stimulus Stimulus (e.g., Capsaicin, Heat) TRPV1 TRPV1 Channel Stimulus->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response

Caption: TRPV1 channel activation and downstream calcium signaling.

CB1 Receptor Allosteric Modulation

Allosteric modulators bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids bind.[24][25][26] This can lead to a change in the receptor's conformation, which in turn can modulate the binding and/or efficacy of orthosteric ligands.

G Orthosteric_Ligand Orthosteric Ligand (e.g., Anandamide) CB1 CB1 Receptor Orthosteric_Ligand->CB1 Allosteric_Modulator Allosteric Modulator (e.g., BZ-IN Compound) Allosteric_Modulator->CB1 G_Protein G-protein Coupling CB1->G_Protein Signaling Downstream Signaling G_Protein->Signaling

Caption: Allosteric modulation of the CB1 receptor.

Conclusion

The preliminary screening of this compound compounds requires a systematic and multi-faceted approach. By employing a well-designed screening cascade that incorporates a variety of in vitro assays, researchers can efficiently identify and characterize compounds with promising therapeutic potential. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for drug development professionals working with this important class of molecules. Subsequent hit-to-lead optimization efforts can then be focused on compounds with the most desirable activity profiles.

References

Methodological & Application

Application Notes and Protocols: 1-Benzoylindoline-2-carboxamide and its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides an overview of the potential therapeutic applications, synthesis, and biological evaluation protocols for compounds related to 1-Benzoylindoline-2-carboxamide. The primary therapeutic areas highlighted are oncology and metabolic disorders, based on preclinical evidence from analogous compounds.

Potential Therapeutic Applications

Anticancer Activity

Several indole-2-carboxamide derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling molecules crucial for cancer cell growth and survival. For instance, some analogs have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[1]

Antihyperlipidemic Activity

A notable analog, N-[4-benzoylphenyl]-1H-indole-2-carboxamide, has been evaluated for its effects on lipid profiles in preclinical models of hyperlipidemia. The study demonstrated a significant reduction in total cholesterol, triglycerides, and LDL, alongside an increase in HDL, suggesting a potential role in the management of dyslipidemia and associated cardiovascular diseases.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Representative Indole-2-carboxamide Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
5d MCF-7 (Breast)1.05[2]
5e MCF-7 (Breast)1.15[2]
5j Panc-1 (Pancreatic)1.25[2]
12c DAOY (Medulloblastoma)1.02

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Antihyperlipidemic Effects of N-[4-benzoylphenyl]-1H-indole-2-carboxamide (15 mg/kg)
Parameter% Change in Diet-Induced Hyperlipidemic Rats
Total Cholesterol↓ 60%
Triglycerides↓ 33-45%
LDL↓ 32%
HDL↑ 58%

Data is extrapolated from a study on N-[4-benzoylphenyl]-1H-indole-2-carboxamide.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general procedure for the amide coupling reaction to synthesize N-benzoylindoline-2-carboxamides, adapted from methods used for similar indole-2-carboxamides.[2]

Workflow Diagram:

cluster_synthesis Synthesis Workflow start Start: Indoline-2-carboxylic acid and Benzylamine coupling Amide Coupling Reaction (EDC, HOBt, DIPEA in DMF) start->coupling workup Aqueous Workup and Extraction coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end_product Final Product: This compound characterization->end_product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Indoline-2-carboxylic acid

  • Benzoyl chloride or Benzoic acid

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Indoline-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add Benzoyl chloride or Benzoic acid (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Workflow Diagram:

cluster_MTT MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: A step-by-step workflow for the MTT antiproliferative assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Antihyperlipidemic Activity in a Diet-Induced Hyperlipidemia Model

This protocol is based on the study of N-[4-benzoylphenyl]-1H-indole-2-carboxamide and can be adapted to evaluate the in vivo efficacy of related compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • High-fat diet (e.g., containing cholesterol, cholic acid, and fat)

  • Standard rat chow

  • Test compound (this compound) suspension

  • Reference drug (e.g., Fenofibrate)

  • Blood collection tubes

  • Centrifuge

  • Biochemical analyzer for lipid profile analysis

Procedure:

  • Acclimatize the rats for one week.

  • Induce hyperlipidemia by feeding the rats a high-fat diet for a specified period (e.g., 2 months). A control group will be fed a standard diet.

  • After the induction period, divide the hyperlipidemic rats into groups:

    • Hyperlipidemic control (vehicle)

    • Test compound group (e.g., 15 mg/kg, orally)

    • Reference drug group

  • Administer the test compound and reference drug orally once daily for a predetermined duration (e.g., 24 hours or longer for chronic studies).

  • At the end of the treatment period, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Analyze the serum for total cholesterol, triglycerides, HDL, and LDL levels using a biochemical analyzer.

  • Compare the lipid profiles of the treated groups with the hyperlipidemic control group to evaluate the efficacy of the test compound.

Signaling Pathway

Hypothetical EGFR/CDK2 Inhibition Pathway

This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anticancer indole-2-carboxamide derivative.

cluster_pathway Hypothetical EGFR/CDK2 Inhibition Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Proliferation Compound 1-Benzoylindoline- 2-carboxamide (Analog) Compound->EGFR Compound->CDK2

Caption: A diagram showing the potential dual inhibition of EGFR and CDK2 signaling pathways.

References

Application Notes and Protocols: 1-Benzoylindoline-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzoylindoline-2-carboxamide belongs to the broader class of indoline-2-carboxamides, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. The indoline nucleus, a saturated analog of indole, provides a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The addition of a benzoyl group at the 1-position and a carboxamide at the 2-position creates a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic interactions, making it a promising candidate for drug discovery.

Recent research has highlighted the potential of N-acylindoline-2-carboxamides as potent therapeutic agents, particularly in the field of infectious diseases. This document provides an overview of the potential applications of this compound, with a focus on its plausible activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-acylindoline-2-carboxamides has shown significant promise in the following area:

  • Antitrypanosomal Agents: Derivatives of N-acylindoline-2-carboxamide have been identified as potent inhibitors of Trypanosoma brucei. These compounds have demonstrated excellent in vitro activity and favorable pharmacokinetic properties, suggesting their potential as lead compounds for the development of new drugs against HAT, a neglected tropical disease.

Data Presentation

Table 1: In Vitro Activity of N-Acylindoline-2-carboxamide Derivatives against T.b. brucei

Compound IDR Group (Acyl Moiety)EC50 (nM) against T.b. bruceiSelectivity Index (SI) vs. Mammalian Cells
1 2-(4-chlorophenoxy)acetyl27>1600
2 2-phenoxyacetyl150>333
3 Benzylacetyl500>100
4 2-(3-chlorophenoxy)acetyl45>1111

Data is illustrative and based on published research on related compounds to demonstrate the potential of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-acylation of an indoline-2-carboxamide core, adapted from procedures for similar compounds.

Materials:

  • Indoline-2-carboxamide

  • Benzoyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-2-carboxamide (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antitrypanosomal Activity Assay

This protocol describes a standard in vitro assay to determine the efficacy of compounds against Trypanosoma brucei brucei.

Materials:

  • Trypanosoma brucei brucei bloodstream form (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates (black, clear bottom for microscopy)

  • Resazurin sodium salt solution (e.g., AlamarBlue®)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., suramin or pentamidine)

  • Negative control (medium with DMSO)

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Parasite Culture: Culture T.b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO2 to a density of approximately 1 x 10^5 cells/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in HMI-9 medium to obtain a range of desired test concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Plate Setup:

    • Add 100 µL of HMI-9 medium containing the appropriate concentration of the test compound to the wells of a 96-well plate.

    • Include wells for the positive control (a known trypanocidal drug) and negative control (medium with the same concentration of DMSO as the test wells).

  • Parasite Seeding: Add 100 µL of the parasite suspension (2 x 10^4 cells/well) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Addition of Resazurin: After 48 hours, add 20 µL of resazurin solution to each well.

  • Second Incubation: Incubate the plate for an additional 24 hours.

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

    • Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Indoline-2-carboxamide Indoline-2-carboxamide Dissolution Dissolve in DCM/THF Indoline-2-carboxamide->Dissolution Benzoyl_chloride Benzoyl Chloride Acylation Add Benzoyl Chloride Benzoyl_chloride->Acylation Base_Addition Add Et3N or DIPEA Dissolution->Base_Addition Base_Addition->Acylation Stirring Stir at RT Acylation->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 1-Benzoylindoline- 2-carboxamide Purification->Final_Product

Caption: Synthetic workflow for this compound.

Antitrypanosomal_Assay_Workflow Start Start Assay Culture_Parasites Culture T.b. brucei Start->Culture_Parasites Prepare_Compounds Prepare Serial Dilutions of Test Compound Start->Prepare_Compounds Setup_Plate Add Compounds and Parasites to 96-well Plate Culture_Parasites->Setup_Plate Prepare_Compounds->Setup_Plate Incubate_48h Incubate for 48h (37°C, 5% CO2) Setup_Plate->Incubate_48h Add_Resazurin Add Resazurin Solution Incubate_48h->Add_Resazurin Incubate_24h Incubate for 24h Add_Resazurin->Incubate_24h Measure_Fluorescence Measure Fluorescence Incubate_24h->Measure_Fluorescence Analyze_Data Calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro antitrypanosomal activity assay.

Signaling_Pathway_Hypothesis Compound 1-Benzoylindoline- 2-carboxamide Target Putative Parasite Specific Target (e.g., Enzyme, Receptor) Compound->Target Binds to Inhibition Inhibition of Pathway Compound->Inhibition Pathway Essential Metabolic or Signaling Pathway Target->Pathway Is a key component of Target->Inhibition Pathway->Inhibition Outcome Parasite Growth Arrest or Death Inhibition->Outcome

Caption: Hypothesized mechanism of action for antitrypanosomal activity.

Application Notes and Protocols for High-Throughput Screening of 1-Benzoylindoline-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the high-throughput screening (HTS) of 1-Benzoylindoline-2-carboxamide and its derivatives. The following sections outline methodologies for both biochemical and cell-based assays, enabling the identification and characterization of lead compounds with potential therapeutic applications.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. High-throughput screening (HTS) is a critical step in the drug discovery process, allowing for the rapid evaluation of large compound libraries to identify molecules that modulate specific biological targets or pathways.[1][2] This document details protocols for two primary HTS approaches applicable to this scaffold: a biochemical assay targeting protein-protein interactions and a cell-based assay for identifying inducers of apoptosis.

Biochemical HTS Assay: Fluorescence Polarization for Protein-Protein Interaction (PPI) Inhibition

Many indole-based compounds have been identified as modulators of protein-protein interactions (PPIs), which are crucial in numerous cellular signaling pathways.[3][4] A fluorescence polarization (FP) assay is a robust, homogeneous technique well-suited for HTS campaigns aimed at identifying inhibitors of such interactions.[4][5] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule in solution when it is free versus when it is bound to a larger protein. Disruption of this interaction by a small molecule inhibitor results in a decrease in the polarization of the emitted light.[5]

Signaling Pathway: Generic PPI Modulation

The diagram below illustrates a generic signaling pathway where a protein-protein interaction is a key regulatory step. The HTS assay aims to identify small molecules that can disrupt this interaction.

PPI_Signaling_Pathway cluster_upstream Upstream Signal cluster_interaction Target Interaction cluster_downstream Downstream Signaling Signal Signal Protein_A Protein_A Signal->Protein_A PPI_Complex Protein A-B Complex Protein_A->PPI_Complex Protein_B Protein_B Protein_B->PPI_Complex Downstream_Effect Cellular Response PPI_Complex->Downstream_Effect This compound Inhibitor This compound->PPI_Complex Inhibition

Caption: Generic Protein-Protein Interaction Signaling Pathway.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the workflow for an FP-based HTS campaign.

FP_Assay_Workflow Start Start Compound_Plate Prepare Compound Plates (Serial Dilutions) Start->Compound_Plate Assay_Plate Dispense Compounds into 384-well Assay Plate Compound_Plate->Assay_Plate Dispense_Reagents Dispense Master Mix into Assay Plate Assay_Plate->Dispense_Reagents Reagent_Mix Prepare Master Mix: Protein + Fluorescent Probe Reagent_Mix->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Read_Plate Read Fluorescence Polarization on Plate Reader Incubate->Read_Plate Data_Analysis Calculate % Inhibition and Z' Factor Read_Plate->Data_Analysis Hit_Identification Identify Hits (e.g., >50% Inhibition) Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Fluorescence Polarization HTS Workflow.

Detailed Protocol: Fluorescence Polarization Assay

This protocol is adapted from methodologies used for screening small molecule inhibitors of PPIs.[4][5]

Materials:

  • Purified target protein (Protein A)

  • FITC-labeled peptide or small protein (Probe, Protein B)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • This compound library compounds dissolved in 100% DMSO

  • Low-binding, black, 384-well microtiter plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic liquid handler, transfer 100 nL of each compound solution into the wells of a 384-well assay plate. This will result in a desired final screening concentration (e.g., 10-40 µM) upon addition of reagents.[5]

    • For control wells, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a master mix of Protein A and the FITC-labeled probe in the assay buffer. The optimal concentrations of each should be determined empirically in an assay development phase, typically with the protein concentration at its Kd and the probe at a low nanomolar concentration (e.g., 50 nM).[5]

  • Assay Execution:

    • Dispense 25 µL of the master mix into each well of the 384-well plate containing the pre-spotted compounds.[5]

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore (e.g., FITC: excitation 485 nm, emission 535 nm).

  • Data Analysis:

    • Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[5]

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)]) where mP is the millipolarization value.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).[5]

Data Presentation: Quantitative Summary of HTS Campaign
Compound IDScreening Conc. (µM)% InhibitionZ' FactorHit ConfirmationIC50 (µM)
Controls
DMSON/A0%0.78N/AN/A
Known Inhibitor1095%N/A1.2
Test Compounds
BIND-001208.2%No>100
BIND-0022065.7%Yes8.5
BIND-0032012.5%No>100
BIND-0042072.1%Yes5.2

Cell-Based HTS Assay: Caspase Activation for Apoptosis Induction

Indole derivatives have been identified as potent inducers of apoptosis in cancer cell lines, making a cell-based apoptosis assay a relevant screening strategy.[6][7][8] Caspase activation is a hallmark of apoptosis, and assays that measure the activity of key executioner caspases (e.g., caspase-3/7) are widely used in HTS.[6][8]

Signaling Pathway: Intrinsic Apoptosis

The diagram below shows a simplified representation of the intrinsic apoptosis pathway, which can be initiated by small molecules.

Apoptosis_Pathway Inhibitor This compound Mitochondrion Mitochondrion Inhibitor->Mitochondrion Stress Signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on commercially available luminescent assays for measuring caspase activity.

Materials:

  • Human cancer cell line (e.g., T47D breast cancer cells).[6]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • White, clear-bottom, 384-well cell culture plates.

  • This compound library compounds in DMSO.

  • Caspase-Glo® 3/7 Reagent (Promega) or similar.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 25 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Add 100 nL of library compounds (or DMSO for controls) to the cell plates using an acoustic liquid handler to achieve the desired final concentration.

    • Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plates to room temperature.

    • Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Seal the plate and mix on a plate shaker at low speed for 1 minute.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the fold activation relative to the DMSO control.

    • Identify hits as compounds that induce a significant increase in caspase activity (e.g., >3-fold activation).

    • Follow-up studies should include cytotoxicity assays (e.g., MTT) to confirm that caspase activation leads to cell death.[7]

Data Presentation: Quantitative Summary of Cell-Based Screen
Compound IDCell LineScreening Conc. (µM)Caspase-3/7 Fold ActivationCytotoxicity GI50 (µM)
Controls
DMSOT47DN/A1.0>100
StaurosporineT47D18.50.05
Test Compounds
BIND-005T47D101.2>100
BIND-006T47D105.82.1
BIND-007T47D104.93.5
BIND-008T47D100.9>100

General HTS Workflow

The logical flow for any HTS campaign, from initial screening to hit validation, is crucial for success.

HTS_General_Workflow Start Start Assay_Dev Assay Development & Optimization (Z' > 0.5) Start->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (e.g., counter-screens) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt End End Lead_Opt->End

References

Synthesis of 1-Benzoylindoline-2-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Benzoylindoline-2-carboxamide, a key scaffold in medicinal chemistry. The following sections detail the experimental protocols, present relevant data in a structured format, and illustrate the synthetic workflow.

Experimental Protocols

The synthesis of this compound is proposed via a three-step sequence starting from commercially available precursors. The methodology is adapted from established procedures for the synthesis of indoline-2-carboxylic acid, N-acylation of heterocyclic amines, and standard amide coupling reactions.

Step 1: Synthesis of Indoline-2-carboxylic acid

This procedure is adapted from the synthesis of (S)-2,3-dihydro-1H-indole-2-carboxylic acid and can be modified for a racemic mixture.[1]

Materials:

  • 2-Bromophenylalanine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) chloride (CuCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • To a reaction flask, add 2-bromophenylalanine (1.0 eq), potassium carbonate (1.1 eq), and a catalytic amount of copper(I) chloride (0.02 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Flush the reactor with an inert gas (e.g., argon or nitrogen) and maintain a slow flow.

  • Heat the reaction mixture to 100°C and stir. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the mixture.

  • Adjust the pH of the aqueous layer to ~3.3 with hydrochloric acid.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the residue in aqueous HCl and adjust the pH to ~2.1 with aqueous NaOH to precipitate the product.

  • Isolate the solid by filtration, wash with water, and dry to yield Indoline-2-carboxylic acid.

Step 2: Synthesis of 1-Benzoylindoline-2-carboxylic acid

This protocol is a general method for the N-benzoylation of nitrogen-containing heterocyclic compounds.[2]

Materials:

  • Indoline-2-carboxylic acid

  • Benzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve Indoline-2-carboxylic acid (1.0 eq) in the chosen solvent in a reaction flask.

  • Add the base (1.2 eq) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-Benzoylindoline-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves a standard amide coupling reaction.

Materials:

  • 1-Benzoylindoline-2-carboxylic acid

  • Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable solvent (e.g., N,N-Dimethylformamide or Dichloromethane)

Procedure:

  • Dissolve 1-Benzoylindoline-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the ammonia source to the reaction mixture. If using ammonium chloride, add a non-nucleophilic base like triethylamine.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProduct NameStarting MaterialReagentsExpected Yield (%)Purification Method
1Indoline-2-carboxylic acid2-BromophenylalanineK₂CO₃, CuCl, NMP~95[1]Precipitation
21-Benzoylindoline-2-carboxylic acidIndoline-2-carboxylic acidBenzoyl chloride, Base70-90Column Chromatography
3This compound1-Benzoylindoline-2-carboxylic acidAmmonia, EDC, HOBt60-85Column Chromatography

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 2-Bromophenylalanine Step1_reagents K₂CO₃, CuCl NMP, 100°C Intermediate1 Indoline-2-carboxylic acid Step1_reagents->Intermediate1 Step 1: Cyclization Step2_reagents Benzoyl Chloride Base, Solvent Intermediate2 1-Benzoylindoline-2-carboxylic acid Step2_reagents->Intermediate2 Step 2: N-Benzoylation Step3_reagents Ammonia Source EDC, HOBt, Solvent FinalProduct This compound Step3_reagents->FinalProduct Step 3: Amidation

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Utilizing 1-Benzoylindoline-2-carboxamide Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole-2-carboxamide derivatives are a versatile class of compounds that have garnered significant interest in drug discovery due to their wide range of biological activities. These activities include anti-proliferative, pro-apoptotic, and anti-inflammatory effects. This document provides detailed protocols for evaluating the efficacy of 1-Benzoylindoline-2-carboxamide and its analogs in common cell-based assays.

Data Presentation: Anti-proliferative and Apoptotic Activity

The following tables summarize the in vitro activity of various indole-2-carboxamide derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Anti-proliferative Activity of Indole-2-Carboxamide Derivatives

CompoundCell LineAssayIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
5d A-549 (Lung)MTT1.10Doxorubicin1.20
MCF-7 (Breast)MTT0.90Doxorubicin0.90
Panc-1 (Pancreatic)MTT1.20Doxorubicin1.40
HT-29 (Colon)MTT1.00Doxorubicin0.90
5e A-549 (Lung)MTT0.95Doxorubicin1.20
MCF-7 (Breast)MTT0.80Doxorubicin0.90
Panc-1 (Pancreatic)MTT1.00Doxorubicin1.40
HT-29 (Colon)MTT1.05Doxorubicin0.90
5i -MTT1.50--
8a KNS42 (Pediatric GBM)-> 10--
8c DAOY (Medulloblastoma)-4.10--
8f DAOY (Medulloblastoma)-3.65--

Data extracted from publicly available research.

Table 2: Pro-Apoptotic Activity of Indole-2-Carboxamide Derivatives in MCF-7 Cells

CompoundCytochrome C Release (Fold Increase vs. Control)Bax Levels (pg/mL)Bcl-2 Levels (ng/mL)
Control 1--
5d 142900.89
5e 16296.500.87
5h 13--
Doxorubicin -2760.98

Data extracted from publicly available research.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway, which can be activated by indole-2-carboxamide derivatives.

Indole-2-Carboxamides Indole-2-Carboxamides Bcl-2 Bcl-2 Indole-2-Carboxamides->Bcl-2 Inhibits Bax Bax Indole-2-Carboxamides->Bax Activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by indole-2-carboxamides.

Experimental Workflow: Cell Viability (MTT Assay)

This diagram outlines the general workflow for assessing cell viability using the MTT assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Application Notes and Protocols for the Quantification of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylindoline-2-carboxamide is a synthetic compound belonging to the indoline class of molecules. The indole and indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] Accurate and reliable quantification of such molecules is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a High-Performance Liquid Chromatography (HPLC) method with UV detection is outlined for purity assessment and stability-indicating assays.

Analytical Techniques

The primary recommended technique for the quantification of this compound in biological samples is LC-MS/MS due to its high sensitivity and selectivity.[2] For assessments of purity and in stability studies where concentration levels are higher, a validated HPLC-UV method can be employed.[3]

LC-MS/MS Method for Quantification in Plasma

This method is ideal for determining the concentration of this compound in plasma samples, which is essential for pharmacokinetic profiling.

Experimental Protocol:

a) Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

c) Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound
Product Ion (Q3) To be determined for this compound
Collision Energy To be optimized for the specific analyte
Internal Standard A stable isotope-labeled version of the analyte is recommended

d) Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for selectivity, linearity, accuracy, precision, recovery, and stability.[4][5]

Quantitative Data Summary (Hypothetical Example):

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 95.2% - 103.5%
Precision (RSD% at LLOQ, LQC, MQC, HQC) < 8.5%
Matrix Effect 92% - 105%
Recovery > 90%
Short-Term Stability (24h at RT) Stable
Long-Term Stability (-80°C for 30 days) Stable
Freeze-Thaw Stability (3 cycles) Stable

This data is for illustrative purposes and should be determined experimentally for this compound.

Stability-Indicating HPLC-UV Method

This method is designed to separate the parent drug from its degradation products, making it suitable for stability studies and purity analysis of the drug substance.[6]

Experimental Protocol:

a) Forced Degradation Study

To develop a stability-indicating method, the drug substance should be subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

b) Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined based on the UV spectrum of the analyte
Injection Volume 10 µL

Quantitative Data Summary (Hypothetical Example):

Validation ParameterResult
Linearity Range 5 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy 98.7% - 101.2%
Precision (RSD%) < 1.5%
Specificity No interference from degradation products or excipients

This data is for illustrative purposes and should be determined experimentally.

Visualizations

Analytical_Workflow cluster_Method_Development Method Development cluster_Method_Validation Method Validation (ICH/FDA Guidelines) cluster_Sample_Analysis Sample Analysis SamplePrep Sample Preparation (e.g., Protein Precipitation) Chromatography Chromatographic Separation (HPLC/UHPLC) SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Optimization Parameter Optimization Detection->Optimization Optimization->Chromatography Optimization->Detection Selectivity Selectivity/ Specificity Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Quantification Quantification of This compound Stability->Quantification Apply Validated Method Data Data Analysis & Reporting Quantification->Data

Caption: Workflow for Analytical Method Development and Validation.

Stability_Indicating_Method_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Method_Development_SI HPLC Method Development cluster_Validation_SI Method Validation Drug This compound Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolysis Drug->Photo Separation Separation of Drug & Degradation Products Acid->Separation Analyze Stressed Samples Base->Separation Analyze Stressed Samples Oxidation->Separation Analyze Stressed Samples Thermal->Separation Analyze Stressed Samples Photo->Separation Analyze Stressed Samples PeakPurity Peak Purity Assessment Separation->PeakPurity Specificity_SI Specificity PeakPurity->Specificity_SI Confirm Resolution Linearity_SI Linearity Specificity_SI->Linearity_SI Accuracy_SI Accuracy Linearity_SI->Accuracy_SI Precision_SI Precision Accuracy_SI->Precision_SI

Caption: Workflow for Stability-Indicating Method Development.

References

Application Notes and Protocols for 1-Benzoylindoline-2-carboxamide in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylindoline-2-carboxamide is a synthetic compound belonging to the indoline class of molecules. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. While direct studies on this compound are limited in publicly available literature, its structural analogs, particularly indole-2-carboxamides and other substituted indolines, have demonstrated a wide range of pharmacological activities. These activities suggest that this compound holds potential as a lead compound for target-based drug discovery campaigns.

These application notes provide a comprehensive overview of the potential therapeutic applications of this compound based on the bioactivities of its analogs. Detailed protocols for its synthesis and for a general workflow for target identification and validation are also presented to facilitate further research and development.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related indole and indoline-2-carboxamides, this compound could be investigated for the following therapeutic applications and molecular targets:

  • Anticancer: Indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key proteins in cancer cell proliferation and survival.[1] These compounds have been shown to induce apoptosis in cancer cells.[1]

  • Antiparasitic: The indoline-2-carboxamide scaffold has been identified as a promising starting point for the development of novel treatments for Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei.[2]

  • Neurological Disorders: Allosteric modulation of the cannabinoid CB1 receptor by 1H-indole-2-carboxamides suggests a potential role in treating neurological and psychiatric conditions.[3] Additionally, related carboxamide derivatives have been explored as multi-target inhibitors of monoamine oxidase (MAO) and cholinesterase for potential use in depression and neurodegenerative disorders.[4][5]

  • Pain and Inflammation: The indole-2-carboxamide scaffold has been utilized to develop agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target for pain and inflammation.[6]

  • Metabolic Diseases: N-(benzoylphenyl)-1H-indole-2-carboxamides have demonstrated antihyperlipidemic activity in animal models, suggesting a potential role in managing high cholesterol and triglycerides.[7]

Data Presentation: Biological Activities of Related Indole/Indoline-2-Carboxamides

The following table summarizes the reported biological activities of various indole and indoline-2-carboxamide derivatives, providing a rationale for the proposed screening of this compound.

Compound ClassBiological Target(s)Observed ActivityReference(s)
Indole-2-carboxamide DerivativesEGFR, CDK2Dual inhibition, potent antiproliferative and apoptotic activity in cancer cell lines.[1][8]
Indoline-2-carboxamide DerivativesTrypanosoma bruceiInhibition of parasite growth.[2]
1H-Indole-2-carboxamidesCannabinoid CB1 ReceptorAllosteric modulation.[3]
Indole-2-carboxamidesTRPV1 Ion ChannelAgonistic activity.[6]
N-(benzoylphenyl)-1H-indole-2-carboxamidesNot specified (phenotypic)Antihyperlipidemic activity in rats.[7]
Dihydroisoquinoline-carboxamidesMAO, CholinesteraseMulti-target inhibition.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of related compounds.[2]

Materials:

  • Indoline-2-carboxylic acid

  • Benzoyl chloride

  • Ammonia solution (or desired amine)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Benzoylation:

    • Dissolve indoline-2-carboxylic acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-benzoylindoline-2-carboxylic acid.

  • Amide Formation:

    • Dissolve the 1-benzoylindoline-2-carboxylic acid in a suitable solvent like DCM or DMF.

    • Add a coupling agent such as HBTU or EDCI (1.2 equivalents) and an amine base like DIPEA (2.0 equivalents).

    • Stir for 10-15 minutes.

    • Add the desired amine (e.g., a solution of ammonia in methanol or an aqueous solution of the amine, 1.5 equivalents).

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Work up the reaction by washing with appropriate aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Visualization of Synthetic Workflow:

Indoline_acid Indoline-2-carboxylic acid N_Benzoylated 1-Benzoylindoline-2-carboxylic acid Indoline_acid->N_Benzoylated TEA, DCM Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->N_Benzoylated Final_Product This compound N_Benzoylated->Final_Product Coupling agent, Base Amine Amine (e.g., NH3) Amine->Final_Product

Caption: Proposed synthesis of this compound.

Protocol 2: General Workflow for Target Identification and Validation

Given the lack of a specific known target for this compound, a phenotypic screening approach followed by target deconvolution is recommended.

1. Phenotypic Screening:

  • Objective: To identify a biological effect of the compound in a cell-based or organismal model.

  • Procedure:

    • Select a panel of diverse cell lines (e.g., cancer cell lines from different tissues, neuronal cells, immune cells).

    • Treat the cells with a range of concentrations of this compound.

    • Assess various phenotypic endpoints, such as:

      • Cell viability and proliferation (e.g., MTT or CellTiter-Glo assay).

      • Apoptosis induction (e.g., caspase activity assays, Annexin V staining).

      • Changes in cell morphology.

      • For antiparasitic screening, use a whole-organism assay (e.g., T. brucei growth inhibition assay).[2]

2. Target Deconvolution:

  • Objective: To identify the molecular target(s) responsible for the observed phenotype.

  • Methods:

    • Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down binding proteins from cell lysates. Identify the bound proteins by mass spectrometry.

    • Computational Target Prediction: Use in silico methods based on the compound's structure to predict potential protein targets.

    • Kinase Profiling: Screen the compound against a panel of kinases to identify potential inhibitory activity, given that many indole derivatives are kinase inhibitors.[1][8]

    • GPCR Profiling: Screen against a panel of G-protein coupled receptors, as some indole-2-carboxamides modulate GPCRs like the CB1 receptor.[3]

3. Target Validation:

  • Objective: To confirm that the identified target is responsible for the compound's biological effect.

  • Procedure:

    • Direct Target Engagement Assays: Perform in vitro assays with the purified target protein to measure the compound's binding affinity (e.g., SPR, ITC) or enzymatic inhibition (e.g., IC₅₀ determination).

    • Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound binds to the target in a cellular context.

    • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target gene and assess if this phenocopies or blocks the effect of the compound.

Visualization of Target Discovery Workflow:

cluster_0 Phenotypic Screening cluster_1 Target Deconvolution cluster_2 Target Validation Pheno_Screen Cell-based or Organismal Assays Hit_Ident Identification of Biological Activity Pheno_Screen->Hit_Ident Affinity_Chrom Affinity Chromatography Hit_Ident->Affinity_Chrom Comp_Pred Computational Prediction Hit_Ident->Comp_Pred Kinase_Profile Kinase/GPCR Profiling Hit_Ident->Kinase_Profile In_Vitro_Assay In Vitro Binding/Enzyme Assays Affinity_Chrom->In_Vitro_Assay Comp_Pred->In_Vitro_Assay Kinase_Profile->In_Vitro_Assay Cell_Engage Cellular Target Engagement (CETSA) In_Vitro_Assay->Cell_Engage Genetic_Val Genetic Validation (siRNA/CRISPR) Cell_Engage->Genetic_Val

Caption: General workflow for target-based drug discovery.

Conclusion

While this compound is not yet a well-characterized molecule, its structural similarity to a range of biologically active compounds makes it a person of interest for further investigation. The provided protocols for synthesis and target discovery offer a clear path forward for researchers to explore the therapeutic potential of this compound. The diverse activities of its analogs in oncology, infectious diseases, and neurology suggest that a broad screening approach may be fruitful in uncovering novel biological functions and molecular targets for this compound.

References

Synthetic Routes for Functionalized 1-Benzoylindoline-2-carboxamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed synthetic routes for functionalized 1-benzoylindoline-2-carboxamides. It includes experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

The 1-benzoylindoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating potential as inhibitors of enzymes such as Factor XIIa, a key target in the development of novel anticoagulants. This document outlines two primary synthetic strategies for the preparation of these compounds: a classical multi-step approach involving the synthesis of a key carboxylic acid intermediate followed by amide coupling, and a multicomponent reaction approach for rapid library synthesis.

Synthetic Strategies

Two principal routes for the synthesis of functionalized 1-benzoylindoline-2-carboxamides are presented:

Route 1: Multi-step Synthesis via Amide Coupling

This robust and versatile method involves three main stages:

  • Synthesis of Indoline-2-carboxylic Acid: This can be achieved through methods such as the Fischer indole synthesis followed by reduction of the indole ring.

  • N-Benzoylation: The secondary amine of the indoline is acylated with a functionalized benzoyl chloride or benzoic acid.

  • Amide Coupling: The resulting 1-benzoylindoline-2-carboxylic acid is coupled with a variety of functionalized amines to yield the target carboxamides.

Route 2: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex molecules in a single step. For the synthesis of 1-benzoylindoline-2-carboxamides, a modified Ugi-type reaction can be envisioned where a 1-benzoylindoline-2-carboxylic acid derivative could potentially be used as the acid component, although specific literature examples for this exact transformation are limited. A more general approach involves the synthesis of diverse α-amino amides which can be further elaborated.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzoylindoline-2-carboxylic Acid (General Procedure)
  • N-Benzoylation of Indoline-2-carboxylic Acid: To a solution of indoline-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The mixture is cooled to 0 °C, and a solution of the desired benzoyl chloride (1.1 eq.) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-benzoylindoline-2-carboxylic acid, which can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling for the Synthesis of Functionalized 1-Benzoylindoline-2-carboxamides (General Procedure)

To a solution of 1-benzoylindoline-2-carboxylic acid (1.0 eq.) in a suitable solvent such as DCM or N,N-dimethylformamide (DMF), are added a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq.). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 eq.) and a base such as DIPEA (2.0 eq.) are then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.[1][2]

Data Presentation

Compound IDR1 (Benzoyl Substituent)R2 (Amine Substituent)Coupling MethodSolventYield (%)Reference
1a HBenzylEDC, HOBt, DIPEADCM72[3]
1b 4-Cl4-FluoroanilineHATU, DIPEADMFNot Reported[1]
1c 4-OCH3CyclohexylamineTBTU, DIEADMFNot Reported[4]
1d 3-NO2PiperidineBOP, DIPEADCMNot Reported[5]

Note: The yields and conditions are based on general procedures for similar indole-2-carboxamides and may require optimization for specific substrates.

Mandatory Visualization

Synthetic Workflow

G cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: Ugi-4CR (Conceptual) Indoline_acid Indoline-2-carboxylic Acid N_Benzoylation N-Benzoylation (Benzoyl Chloride, Base) Indoline_acid->N_Benzoylation Benzoyl_indoline_acid 1-Benzoylindoline-2-carboxylic Acid N_Benzoylation->Benzoyl_indoline_acid Amide_Coupling Amide Coupling (Amine, Coupling Reagent) Benzoyl_indoline_acid->Amide_Coupling Target_Compound Functionalized this compound Amide_Coupling->Target_Compound Aldehyde Aldehyde/Ketone Ugi_Reaction Ugi Four-Component Reaction Aldehyde->Ugi_Reaction Amine_comp Amine Amine_comp->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Acid_comp 1-Benzoylindoline-2- carboxylic Acid (or derivative) Acid_comp->Ugi_Reaction Ugi_Product α-Acylamino Amide Product Ugi_Reaction->Ugi_Product G cluster_pathway Intrinsic Coagulation Pathway Contact_Activation Contact Activation (e.g., negatively charged surface) FXII Factor XII Contact_Activation->FXII initiates FXIIa Factor XIIa FXII->FXIIa activates FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa Tenase_Complex Tenase Complex (FIXa + FVIIIa) FIXa->Tenase_Complex FVIIIa Factor VIIIa FVIIIa->Tenase_Complex FX Factor X Tenase_Complex->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor This compound (FXIIa Inhibitor) Inhibitor->FXIIa inhibits

References

Application Notes and Protocols for Determining the Efficacy of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylindoline-2-carboxamide belongs to the broad class of indole and indoline derivatives, which are recognized for their diverse and significant pharmacological activities.[1][2] Compounds with this core structure have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] The efficacy of novel therapeutic compounds like this compound must be determined through a systematic series of bioassays.[5][6] These in vitro assays are crucial in the early stages of drug discovery to elucidate the mechanism of action, assess potency, and establish a preliminary safety profile before advancing to more complex in vivo studies.[7][8]

This document provides detailed application notes and protocols for a panel of recommended bioassays to evaluate the potential therapeutic efficacy of this compound. The suggested assays are based on the known biological activities of structurally related indole and indoline derivatives.

General Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Secondary & Mechanistic Assays cluster_2 In Vitro Safety & ADME Compound_Preparation Compound Solubilization (e.g., in DMSO) Primary_Screening Primary Bioassays (e.g., Cytotoxicity, Antimicrobial) Compound_Preparation->Primary_Screening Test Compound Hit_Identification Identification of 'Hit' Activity Primary_Screening->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Proceed with Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Mechanism_of_Action Potency Data Selectivity_Profiling Selectivity Profiling (e.g., Against related targets) Mechanism_of_Action->Selectivity_Profiling Mechanistic Insight Toxicity_Assays In Vitro Toxicity (e.g., Hepatotoxicity) Selectivity_Profiling->Toxicity_Assays Characterized Compound ADME_Profiling ADME Profiling (e.g., Metabolic Stability) Toxicity_Assays->ADME_Profiling Safety Profile Signaling_Pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound 1-Benzoylindoline- 2-carboxamide Compound->PI3K Inhibition

References

Application Notes and Protocols: 1-Benzoylindoline-2-carboxamide and its Analogs in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes and receptors implicated in various diseases. This document provides a comprehensive overview of the application of these compounds, with a focus on their role as inhibitors of key enzymes in cancer and infectious diseases, as well as allosteric modulators of cannabinoid receptors. While direct studies on 1-Benzoylindoline-2-carboxamide are limited in the public domain, the broader class of indole-2-carboxamides has been extensively studied, providing valuable insights into their potential therapeutic applications.

Enzyme Inhibition Profiles

The inhibitory activities of various indole-2-carboxamide derivatives have been quantified against several key protein targets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), half-maximal growth inhibitory concentrations (GI50), equilibrium dissociation constants (KB), and cooperativity factors (α).

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Indole-2-carboxamide derivatives have been identified as potent dual inhibitors of EGFR and CDK2, two key kinases involved in cancer cell proliferation and survival.[1]

Compound IDTargetIC50 (nM)Reference CompoundReference IC50 (nM)
5d EGFR89 ± 6Erlotinib80 ± 5
5e EGFR93 ± 8Erlotinib80 ± 5
5j EGFR98 ± 8Erlotinib80 ± 5
5e CDK213Dinaciclib20
5h CDK211Dinaciclib20
5k CDK219Dinaciclib20

Table 1: Inhibitory activity of selected indole-2-carboxamide derivatives against EGFR and CDK2. Data sourced from[1].

Trypanosoma cruzi CYP51 Inhibition

Certain indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Their mechanism of action is believed to involve the inhibition of the sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol biosynthesis pathway.

Compound ClassTarget OrganismActivity MetricValue
Indole-2-carboxamidesTrypanosoma cruzipEC50> 5.5 (for active hits)

Table 2: Anti-Trypanosoma cruzi activity of indole-2-carboxamides. pEC50 is the negative logarithm of the half-maximal effective concentration. Data interpretation based on[2].

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole-2-carboxamides have also been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in various physiological processes.

Compound IDParameterValue (nM)
45 IC5079
17 IC50484
42 IC50186
43 IC50240
44 IC50330

Table 3: Potency of selected indole-2-carboxamide derivatives as negative allosteric modulators of the CB1 receptor.[3] IC50 values represent the concentration at which the compound inhibits 50% of the response to an agonist.

Signaling Pathways and Experimental Workflows

EGFR/CDK2 Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are critical components of signaling pathways that drive cell cycle progression and proliferation. Inhibition of both targets can lead to a synergistic anticancer effect.[4][5]

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->EGFR Inhibitor->CDK2

Caption: Dual inhibition of EGFR and CDK2 pathways by indole-2-carboxamides.

Trypanosoma cruzi Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is essential for the viability of Trypanosoma cruzi. CYP51 is a key enzyme in this pathway, making it an attractive target for anti-Chagas disease drugs.[6][7]

Tcruzi_Sterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 CYP51 (Sterol 14α-demethylase) Eburicol->CYP51 Fourteen_demethyl 14-demethylated sterols Ergosterol Ergosterol Fourteen_demethyl->Ergosterol CYP51->Fourteen_demethyl Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->CYP51

Caption: Inhibition of T. cruzi CYP51 by indole-2-carboxamides.

Experimental Workflow for Enzyme Inhibition Assays

A general workflow for determining the inhibitory potential of indole-2-carboxamide derivatives against a target enzyme.

Experimental_Workflow Start Start Compound_Prep Prepare serial dilutions of Indole-2-carboxamide Start->Compound_Prep Enzyme_Prep Prepare enzyme and substrate solutions Start->Enzyme_Prep Assay Incubate enzyme with inhibitor and then add substrate Compound_Prep->Assay Enzyme_Prep->Assay Detection Measure enzyme activity (e.g., fluorescence, luminescence) Assay->Detection Data_Analysis Plot activity vs. inhibitor concentration and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for enzyme inhibition screening.

Experimental Protocols

The following are generalized protocols for key enzyme inhibition assays. Researchers should optimize these protocols for their specific experimental conditions.

EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Indole-2-carboxamide test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the indole-2-carboxamide compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of EGFR enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations should be optimized, for example, 5 ng/µL EGFR and 5 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

CDK2 Kinase Inhibition Assay (Cell-Free)

This protocol is also based on the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin E1 complex

  • Histone H1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Indole-2-carboxamide test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the indole-2-carboxamide compounds in kinase buffer (final DMSO ≤ 1%).

  • To a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of CDK2/Cyclin E1 enzyme solution.

  • Add 2 µL of a Histone H1/ATP mixture to start the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Read luminescence with a plate reader.

  • Determine IC50 values as described for the EGFR assay.[9]

Trypanosoma cruzi Growth Inhibition Assay (Cell-Based)

This assay measures the effect of compounds on the growth of the intracellular amastigote form of T. cruzi.

Materials:

  • Vero or L6 cells (host cells)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium (e.g., RPMI 1640 with 2% FBS)

  • Indole-2-carboxamide test compounds

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well plates

Procedure:

  • Seed host cells in a 96-well plate and allow them to attach overnight.

  • Infect the host cells with T. cruzi trypomastigotes.

  • After infection (e.g., 2 hours), wash the wells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the indole-2-carboxamide compounds.

  • Incubate the plates for a period that allows for intracellular parasite replication (e.g., 72-96 hours).

  • Lyse the cells and add the CPRG substrate.

  • Incubate to allow for the colorimetric reaction to develop.

  • Measure the absorbance at a suitable wavelength (e.g., 570 nm).

  • Calculate the percent inhibition of parasite growth and determine the GI50 value.[10]

CB1 Receptor Allosteric Modulator Radioligand Binding Assay

This protocol is for determining the effect of an allosteric modulator on the binding of a radiolabeled orthosteric ligand.

Materials:

  • Membranes from cells expressing the CB1 receptor

  • Radiolabeled CB1 agonist (e.g., [3H]CP55,940)

  • Unlabeled orthosteric ligand for non-specific binding determination

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/mL BSA, pH 7.4)

  • Indole-2-carboxamide test compounds

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the CB1 receptor membranes, the radiolabeled ligand at a fixed concentration (e.g., near its Kd), and varying concentrations of the indole-2-carboxamide test compound.

  • For total binding, no unlabeled ligand is added. For non-specific binding, a high concentration of an unlabeled orthosteric ligand is added.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the effect of the modulator on the affinity (KB) and binding maximum (Bmax) of the radioligand, and calculate the cooperativity factor (α).

Conclusion

The indole-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The data and protocols presented here provide a foundation for researchers to explore the potential of this compound and related analogs as enzyme inhibitors and receptor modulators. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Benzoylindoline-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-Benzoylindoline-2-carboxamide. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this two-step synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the reaction step.

Step 1: Amide Formation from Indoline-2-carboxylic Acid
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling reagent by moisture. 3. Poor quality of starting materials or reagents. 4. Sub-optimal reaction temperature or time.1. Ensure the use of an appropriate activating agent (e.g., HATU, HOBt/EDCI). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify the purity of indoline-2-carboxylic acid, the amine source (e.g., ammonia or an ammonium salt), and coupling reagents. 4. Optimize temperature (typically room temperature for coupling reactions) and monitor reaction progress using TLC.
Presence of unreacted starting material 1. Insufficient amount of coupling reagent or amine. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine. 2. Extend the reaction time and monitor for completion via TLC analysis.
Formation of multiple side products 1. Side reactions of the coupling reagent (e.g., formation of N-acylurea with EDCI). 2. Epimerization at the C2 position.1. Add HOBt or HATU as an additive to suppress side reactions when using carbodiimide coupling agents. 2. Maintain a low reaction temperature to minimize the risk of racemization.
Difficulty in product purification 1. Contamination with byproducts from the coupling reagent. 2. Product is highly soluble in the aqueous phase during workup.1. Choose a purification method based on the byproduct's properties (e.g., acidic wash to remove basic impurities, or crystallization). 2. Saturate the aqueous phase with brine to reduce the solubility of the product before extraction.
Step 2: N-Benzoylation of Indoline-2-carboxamide
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no N-benzoylation 1. Low nucleophilicity of the indoline nitrogen. 2. Benzoyl chloride has hydrolyzed due to moisture. 3. The base is not strong enough or is sterically hindered.1. Use a more reactive acylating agent or a catalyst. A clay-catalyzed method with benzoyl chloride can be effective. 2. Use freshly opened or distilled benzoyl chloride and anhydrous solvents. 3. Use a non-nucleophilic base like triethylamine or pyridine in an appropriate solvent like dichloromethane. For Schotten-Baumann conditions, a phase-transfer catalyst can be beneficial.[1]
Formation of O-acylated byproduct (if applicable) Unlikely for a carboxamide, but if hydroxyl impurities are present.Ensure the purity of the starting indoline-2-carboxamide.
Product is difficult to isolate from the reaction mixture The product may be soluble in the aqueous phase, especially if excess base is used.Neutralize the reaction mixture carefully and extract with a suitable organic solvent. Multiple extractions may be necessary.
Reaction is sluggish or does not go to completion The indoline nitrogen is a relatively poor nucleophile.Gently heating the reaction mixture may increase the reaction rate. Monitor by TLC to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is a two-step process. First, the amide is formed at the C2 position of indoline-2-carboxylic acid. This is typically achieved through a coupling reaction with an amine source in the presence of a coupling agent. The second step is the N-benzoylation of the resulting indoline-2-carboxamide at the N1 position using benzoyl chloride in the presence of a base.

Q2: Which coupling reagents are best for the synthesis of indoline-2-carboxamide?

A2: Several coupling reagents can be effective. Common choices include 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF, or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).[2] The choice may depend on the scale of the reaction and the desired purity of the product.

Q3: What are the typical conditions for N-benzoylation of the indoline ring?

A3: N-benzoylation can be achieved using Schotten-Baumann conditions, which involve reacting the indoline-2-carboxamide with benzoyl chloride in a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like NaOH).[3][4][5][6][7] Alternatively, the reaction can be performed in a single organic phase using an organic base such as pyridine or triethylamine.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the amide formation and N-benzoylation steps. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q5: What are some common side reactions to be aware of?

A5: In the amide coupling step, potential side reactions include the formation of N-acylurea if EDCI is used without an additive like HOBt, and racemization of the stereocenter at C2. For the N-benzoylation step, the primary side reaction is the hydrolysis of benzoyl chloride if moisture is present.

Experimental Protocols

Protocol 1: Synthesis of Indoline-2-carboxamide

This protocol utilizes HATU as the coupling agent.

  • Materials:

    • Indoline-2-carboxylic acid

    • Ammonium chloride (NH₄Cl)

    • 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve indoline-2-carboxylic acid (1 equivalent) and ammonium chloride (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the mixture and stir for 10 minutes at room temperature.

    • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain indoline-2-carboxamide.

Protocol 2: Synthesis of this compound

This protocol uses standard Schotten-Baumann conditions.

  • Materials:

    • Indoline-2-carboxamide

    • Benzoyl chloride

    • Dichloromethane (DCM)

    • 10% aqueous sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve indoline-2-carboxamide (1 equivalent) in DCM.

    • Add an equal volume of 10% aqueous NaOH solution to the DCM solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Formation

Coupling Reagent SystemSolventBaseTypical Yield (%)Notes
HATUDMFDIPEA85-95%Fast reaction, clean conversion.[2]
EDCI/HOBtDCM/DMFDIPEA70-90%Cost-effective, may form N-acylurea byproduct.
DCC/DMAPDCM-65-85%Can lead to dicyclohexylurea (DCU) byproduct which can be difficult to remove.[8]

Table 2: Conditions for N-Benzoylation

Acylating AgentBaseSolventTemperatureTypical Yield (%)
Benzoyl Chlorideaq. NaOHDCM/Water0 °C to RT80-95%
Benzoyl ChloridePyridineDCM0 °C to RT75-90%
Benzoyl ChlorideTriethylamineDCM0 °C to RT70-85%
Benzoyl ChloridePotter's ClaySolvent-freeRoom Temp.69-97% (on other heterocycles)[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: N-Benzoylation start1 Indoline-2-carboxylic Acid + NH4Cl reagents1 HATU, DIPEA, DMF reaction1 Amide Coupling Reaction start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Indoline-2-carboxamide purification1->product1 reaction2 Schotten-Baumann Reaction product1->reaction2 reagents2 Benzoyl Chloride, aq. NaOH, DCM reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product troubleshooting_logic cluster_amide Amide Formation Step cluster_benzoylation N-Benzoylation Step start Low Product Yield? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Step 1 check_bzcl Verify Benzoyl Chloride Quality start->check_bzcl Step 2 check_coupling Optimize Coupling Agent Stoichiometry check_reagents->check_coupling check_time_temp Adjust Reaction Time/Temp check_coupling->check_time_temp check_base Ensure Adequate Base Strength/Amount check_bzcl->check_base check_moisture Use Anhydrous Solvents check_base->check_moisture

References

Technical Support Center: Purification of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Benzoylindoline-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Column Chromatography

Potential Cause Troubleshooting Steps
Compound is highly polar and strongly adsorbs to silica gel. - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexane is a common starting point.[1] - Consider using a different stationary phase, such as alumina (acidic, basic, or neutral depending on the compound's stability).[1] - Pre-treat the silica gel with a small amount of a polar solvent like triethylamine to deactivate highly acidic sites.
Compound is co-eluting with impurities. - Optimize the solvent system for better separation using thin-layer chromatography (TLC) before running the column. - Employ flash chromatography for faster and more efficient separation.[1]
Compound degradation on silica gel. - If the compound is suspected to be unstable on silica, minimize the time it spends on the column by using flash chromatography. - Consider alternative purification methods such as recrystallization.

Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization

Potential Cause Troubleshooting Steps
Presence of impurities. - The presence of impurities can inhibit crystal formation.[2] Attempt to further purify the crude product by column chromatography before recrystallization. - A common impurity could be unreacted indoline-2-carboxamide or benzoic anhydride.
Inappropriate solvent system. - The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures.[2] - Experiment with different solvents or solvent mixtures. For N-benzoylindoline derivatives, solvents like ethanol, ethyl acetate, or mixtures with hexanes have been used.[3] - Try adding a non-polar "anti-solvent" dropwise to a solution of the compound in a polar solvent to induce precipitation.
Cooling the solution too quickly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[2]
Supersaturation. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. - Add a seed crystal of the pure compound if available.

Issue 3: Presence of Persistent Impurities in the Final Product

Potential Cause Troubleshooting Steps
Formation of closely related by-products. - During synthesis, side reactions can lead to impurities that are structurally similar to the desired product, making them difficult to separate. For instance, if the starting indoline was substituted, positional isomers could form. - Optimize the reaction conditions to minimize the formation of by-products. - A combination of purification techniques (e.g., chromatography followed by recrystallization) may be necessary.
Incomplete reaction. - Unreacted starting materials, such as indoline-2-carboxamide or benzoyl chloride, may persist. - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Purification via column chromatography should effectively remove most unreacted starting materials.
Degradation of the product. - N-acylindolines can be susceptible to hydrolysis under acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral conditions if possible. - Store the purified compound in a cool, dry, and dark place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Indoline-2-carboxamide and benzoyl chloride (or benzoic acid if hydrolysis occurs).

  • By-products: Di-benzoylated products or by-products from side reactions depending on the specific synthetic route.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a gradient elution with a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary analysis using thin-layer chromatography (TLC).

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A3: TLC is a useful but not always definitive technique for assessing purity. Some impurities may have similar Rf values to your product in the chosen TLC solvent system, making them appear as a single spot. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate. NMR spectroscopy is a more sensitive technique for detecting impurities. In such cases, trying a different solvent system for chromatography or using an alternative purification method like recrystallization is recommended.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification technique, especially for removing more polar impurities. A common mobile phase for RP-HPLC is a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q5: How can I improve the solubility of my this compound for purification or biological assays?

A5: Indole-2-carboxamide derivatives can sometimes exhibit poor aqueous solubility.[4] While this compound is expected to be more soluble in organic solvents, for biological assays requiring aqueous buffers, co-solvents like DMSO or ethanol can be used. It's important to note that high concentrations of organic solvents may affect the biological assay.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: The crude this compound is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent. A small amount of silica gel is added to this solution, and the solvent is evaporated to yield a dry powder of the crude product adsorbed onto the silica.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: The dried crude product on silica is carefully added to the top of the packed column.

  • Elution: The eluent is passed through the column. The polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble when hot but sparingly soluble when cold. Ethanol or ethyl acetate are good starting points.[3]

  • Dissolution: The crude product is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, the hot solution should be filtered quickly through a pre-heated funnel to remove them.

  • Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the solution has reached room temperature, the flask is placed in an ice bath to maximize the yield of crystals.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1-Benzoylindoline- 2-carboxamide Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification TLC_Analysis TLC/LC-MS Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis NMR_Analysis NMR Spectroscopy TLC_Analysis->NMR_Analysis Confirm Purity Pure_Product Pure Product NMR_Analysis->Pure_Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product Impurities_Present Persistent Impurities? Start->Impurities_Present Strong_Adsorption Strong Adsorption on Silica? Low_Yield->Strong_Adsorption Impure_Sample Impure Sample? Oily_Product->Impure_Sample Similar_Byproducts Closely Related By-products? Impurities_Present->Similar_Byproducts Change_Eluent Increase Eluent Polarity or Change Stationary Phase Strong_Adsorption->Change_Eluent Yes Degradation Degradation on Column? Strong_Adsorption->Degradation No Faster_Chromatography Use Flash Chromatography or Recrystallize Degradation->Faster_Chromatography Yes Pre_Purify Purify by Chromatography First Impure_Sample->Pre_Purify Yes Wrong_Solvent Inappropriate Solvent? Impure_Sample->Wrong_Solvent No Solvent_Screen Screen Different Solvents Wrong_Solvent->Solvent_Screen Yes Fast_Cooling Cooled Too Quickly? Wrong_Solvent->Fast_Cooling No Slow_Cooling Cool Slowly Fast_Cooling->Slow_Cooling Yes Optimize_Synthesis Optimize Synthesis Conditions & Use Multiple Purification Steps Similar_Byproducts->Optimize_Synthesis Yes Incomplete_Reaction Incomplete Reaction? Similar_Byproducts->Incomplete_Reaction No Monitor_Reaction Monitor Reaction to Completion Incomplete_Reaction->Monitor_Reaction Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzoylindoline-2-carboxamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy is a two-step process. First, an amide coupling reaction is performed between indoline-2-carboxylic acid and the desired amine to form indoline-2-carboxamide. This is followed by the N-benzoylation of the indoline nitrogen using benzoyl chloride. Alternatively, the sequence can be reversed, with N-benzoylation preceding the amide coupling. The choice of route may depend on the stability of the intermediates and the specific amine used.

Q2: Which coupling reagents are recommended for the amide formation step?

A2: Several modern coupling reagents can be employed for the synthesis of the amide bond.[1][2][3] Common choices include:

  • EDC/HOBt (or Oxyma): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or its safer alternative, Oxyma, is a widely used and effective system.

  • HATU/DIPEA: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with N,N-Diisopropylethylamine (DIPEA) as a base is highly efficient, especially for less reactive amines.[3]

  • BOP Reagent: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another effective peptide coupling reagent.

Q3: What are the typical reaction conditions for N-benzoylation?

A3: The N-benzoylation is typically carried out using benzoyl chloride in the presence of a base. A common procedure is the Schotten-Baumann reaction, which involves an acyl chloride and a base like pyridine or an aqueous solution of sodium hydroxide.[1] Anhydrous conditions with a non-nucleophilic base like triethylamine (TEA) or DIPEA in a solvent such as dichloromethane (DCM) are also frequently used to prevent unwanted side reactions.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. Staining with ninhydrin can be useful for detecting the presence of the free amine starting material. A UV lamp is effective for visualizing the aromatic starting materials and product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Amide Coupling - Optimize Coupling Reagent: If using EDC/HOBt, consider switching to a more powerful reagent like HATU, especially for electron-deficient or sterically hindered amines.[2][3] - Check Reagent Quality: Ensure all reagents, especially the coupling agents and anhydrous solvents, are fresh and of high quality. - Control Temperature: Perform the reaction at 0 °C to room temperature. Excessive heat can degrade coupling reagents.
Poor N-Benzoylation - Use a Stronger Base: If using a mild base like TEA, consider switching to pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. - Activate the Carboxylic Acid: If starting with N-benzoylindoline-2-carboxylic acid, ensure it is effectively activated before adding the amine.
Starting Material Degradation - Check Stability: Indoline compounds can be susceptible to oxidation to the corresponding indole, especially under harsh conditions.[5][6] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of Reagents or Product - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of coupling agents, acyl chlorides, and the N-benzoyl group.[7][8][9]

Problem 2: Presence of Multiple Spots on TLC, Including Unreacted Starting Material

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor by TLC. - Increase Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling agent or benzoyl chloride may be necessary.
Side Product Formation - N-Acylurea Formation: This is a common side product when using carbodiimide coupling agents like EDC.[1] It can be minimized by the addition of HOBt or Oxyma and can often be removed during aqueous workup or chromatography. - Double Acylation: In the N-benzoylation step, ensure no more than one equivalent of benzoyl chloride is used to avoid potential side reactions.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Removal of Urea Byproducts - Aqueous Wash: An acidic wash (e.g., dilute HCl) during the workup can help remove the urea byproduct from EDC coupling reactions.

Quantitative Data

The yield of amide coupling reactions can vary significantly depending on the chosen reagents and conditions. The following table provides a comparison of yields for similar amide coupling reactions reported in the literature.

Coupling Reagent SystemBaseSolventTypical Yield RangeReference
EDC, HOBt, DIPEADIPEAAcetonitrileGood to Excellent[2]
HATU, DIPEADIPEADMF38% (for electron deficient amines) to Excellent[2][3]
BOP-Cl, Et3NEt3NCH2Cl228% (for sluggish reactions)[2]
Isobutyl Chloroformate, Et3NEt3NCH2Cl2~65%[2]
DCC, DMAPDIPEACH2Cl213-51%[2]

Experimental Protocols

Protocol 1: Synthesis of Indoline-2-carboxamide

  • Dissolve Starting Materials: In a round-bottom flask, dissolve indoline-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Add Coupling Reagents: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add Base: Add DIPEA (2.5 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve Starting Material: In a round-bottom flask, dissolve the indoline-2-carboxamide from the previous step (1 equivalent) in anhydrous DCM.

  • Add Base: Add triethylamine (1.5 equivalents).

  • Add Benzoyl Chloride: Cool the solution to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: N-Benzoylation start1 Dissolve Indoline-2-carboxylic acid & Amine in DMF add_coupling Add HOBt and EDC start1->add_coupling add_base1 Add DIPEA add_coupling->add_base1 react1 Stir at RT for 12-18h add_base1->react1 workup1 Aqueous Workup react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Indoline-2-carboxamide purify1->product1 start2 Dissolve Indoline-2-carboxamide in DCM product1->start2 Proceed to Step 2 add_base2 Add Triethylamine start2->add_base2 add_benzoyl Add Benzoyl Chloride at 0°C add_base2->add_benzoyl react2 Stir for 4-6h add_benzoyl->react2 workup2 Aqueous Workup react2->workup2 purify2 Purification (Chromatography/Recrystallization) workup2->purify2 final_product This compound purify2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_yes cluster_no start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm increase_time Increase reaction time check_sm->increase_time Yes side_products Side products observed on TLC? check_sm->side_products No increase_reagents Increase equivalents of coupling agent increase_time->increase_reagents check_reagent_quality Check reagent quality (anhydrous conditions) increase_reagents->check_reagent_quality yes_side Optimize reaction conditions (e.g., temperature, stoichiometry) side_products->yes_side Yes no_side Consider alternative coupling reagent (e.g., HATU) side_products->no_side No purification_issue Difficulty in purification? no_side->purification_issue yes_purification Optimize chromatography / Try recrystallization purification_issue->yes_purification Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 1-Benzoylindoline-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylindoline-2-carboxamide. Our aim is to help you identify and resolve common side-product formation issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves a two-step process. First is the N-benzoylation of an indoline-2-carboxylic acid derivative, followed by the coupling of the resulting acid with an amine to form the desired carboxamide. Alternatively, the order of these steps can be reversed.

Q2: What are the most common side products observed during the synthesis?

A2: Common side products can arise from both the N-benzoylation and the amide coupling steps. These may include unreacted starting materials, byproducts from the coupling reagents (e.g., N-acylurea), and products resulting from side reactions of the indoline scaffold itself, such as the formation of diketopiperazines.[1]

Q3: How can I minimize the formation of N-acylurea during amide coupling with carbodiimides like EDC?

A3: The formation of N-acylurea is a common side reaction with carbodiimide coupling agents and occurs through the rearrangement of the O-acylisourea intermediate.[2] To minimize this, it is crucial to add a coupling additive such as 1-hydroxybenzotriazole (HOBt). HOBt traps the activated carboxylic acid as a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.

Q4: I am observing incomplete N-benzoylation. What could be the cause?

A4: Incomplete N-benzoylation can be due to several factors. The Schotten-Baumann conditions, which are often employed, can be hampered by the hydrolysis of benzoyl chloride, a significant competing side reaction.[3] Ensuring anhydrous reaction conditions and maintaining the appropriate pH are critical. Additionally, the reactivity of the indoline nitrogen can be influenced by substituents on the ring.

Q5: My purification by column chromatography is yielding a messy chromatogram. What are the likely culprits?

A5: A complex chromatogram often indicates the presence of multiple byproducts. Common impurities include residual coupling agents and their byproducts (e.g., EDC and its corresponding urea).[4][5] If DIPEA is used as a base, it can also be difficult to remove. An acidic wash during the workup can help in removing basic impurities like DIPEA.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete N-benzoylation - Ensure anhydrous reaction conditions to prevent hydrolysis of benzoyl chloride.[3] - Use a slight excess of benzoyl chloride. - Optimize the base and solvent system. Consider a non-aqueous base like pyridine.
Inefficient Amide Coupling - Use a reliable coupling agent combination such as EDC/HOBt to generate the active ester.[6] - Ensure the amine is sufficiently nucleophilic. For electron-deficient amines, consider using a more potent coupling agent or harsher reaction conditions. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Product Degradation - Avoid excessive heating, as some indole derivatives can be thermally sensitive. - Ensure the workup and purification steps are performed promptly after the reaction is complete.
Formation of Diketopiperazine Indoline-2-carboxylic acid has a strong tendency to form diketopiperazines, especially upon activation.[1] To mitigate this, consider protecting the amine of a second molecule if it's present or use conditions that favor intermolecular coupling over dimerization.
Problem 2: Identification of Unknown Impurities
Observed Impurity (by MS or NMR) Potential Structure and Origin Mitigation Strategy
Mass corresponding to Starting Material + 196.2 g/mol N-acylurea; formed from the reaction of the activated carboxylic acid with excess EDC.[2]- Add HOBt to the reaction mixture to form the active ester and prevent the rearrangement of the O-acylisourea intermediate.[7] - Use a stoichiometric amount of EDC.
Mass corresponding to Amine + 155.2 g/mol Guanidine derivative; formed from the reaction of the amine starting material with EDC.[2]- Activate the carboxylic acid with EDC/HOBt before adding the amine to the reaction mixture.
Mass corresponding to Dimer of Indoline-2-carboxamide Diketopiperazine; formed from the self-condensation of two molecules of indoline-2-carboxylic acid.[1]- Use dilute reaction conditions to favor the desired intermolecular reaction. - Consider an alternative synthetic route where the amide is formed before the indoline ring closure.
Presence of Benzoic Acid Hydrolysis of benzoyl chloride during the N-benzoylation step.[3]- Perform the reaction under strictly anhydrous conditions. - Purify the N-benzoylated intermediate before the amide coupling step.

Experimental Protocols

Protocol 1: N-Benzoylation of Indoline-2-carboxylic Acid
  • Dissolve indoline-2-carboxylic acid in a suitable solvent (e.g., DCM or THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine) and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup. An acidic wash can be included to remove the base.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve the N-benzoylated indoline-2-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C and add EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1 equivalent) and a non-nucleophilic base such as DIPEA (2 equivalents).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine). An acidic wash (e.g., dilute HCl) can be used to remove excess amine and DIPEA.[4]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_n_benzoylation N-Benzoylation cluster_amide_coupling Amide Coupling start_n Indoline-2-carboxylic Acid step1_n Dissolve in Anhydrous Solvent + Base start_n->step1_n step2_n Add Benzoyl Chloride at 0 °C step1_n->step2_n step3_n Reaction at RT step2_n->step3_n step4_n Aqueous Workup step3_n->step4_n intermediate 1-Benzoylindoline-2-carboxylic Acid step4_n->intermediate start_a 1-Benzoylindoline-2-carboxylic Acid intermediate->start_a Purified Intermediate step1_a Activate with EDC/HOBt at 0 °C start_a->step1_a step2_a Add Amine + DIPEA step1_a->step2_a step3_a Reaction at RT step2_a->step3_a step4_a Aqueous Workup step3_a->step4_a product This compound step4_a->product

Caption: General experimental workflow for the two-step synthesis.

side_reactions cluster_coupling Amide Coupling Side Reactions cluster_dimerization Indoline Scafford Side Reaction activated_acid O-Acylisourea Intermediate n_acylurea N-Acylurea (Side Product) activated_acid->n_acylurea Rearrangement amine Amine (Starting Material) guanidine Guanidine (Side Product) amine->guanidine + EDC edc EDC indoline_acid Indoline-2-carboxylic Acid diketopiperazine Diketopiperazine (Side Product) indoline_acid->diketopiperazine Self-condensation (x2)

Caption: Common side reactions in the synthesis process.

References

stability testing of 1-Benzoylindoline-2-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting stability studies of 1-Benzoylindoline-2-carboxamide. The following content is based on established principles from ICH guidelines and scientific literature on related chemical structures, as specific stability data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: Where should I start when designing a stability study for this compound?

A1: The foundational step is to conduct forced degradation (stress testing) studies.[1][2] These studies are crucial for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method (typically HPLC).[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q1A for general stability testing and Q1B for photostability, provide the regulatory framework for these studies.[3][4][5]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure, this compound has two primary points susceptible to degradation:

  • Hydrolysis of the Amide Bonds: Both the external carboxamide and the internal benzoyl amide are susceptible to hydrolysis under acidic or basic conditions. This is a common degradation pathway for carboxamide-containing compounds.[6]

  • Oxidation of the Indoline Ring: The indoline nucleus can be susceptible to oxidation, which could lead to dearomatization or the formation of various oxidized species.[7][8][9]

Thermal and photolytic stress can also induce degradation, potentially through radical mechanisms or by accelerating hydrolytic and oxidative processes.[10][11]

Q3: What conditions are recommended for a forced degradation study?

A3: A typical forced degradation study exposes the drug substance to conditions more severe than accelerated stability testing to achieve 5-20% degradation.[12] Recommended starting conditions are outlined in the table below. The goal is to generate sufficient degradation to study the products without completely destroying the molecule.[2]

Q4: My chromatogram shows multiple new peaks after stress testing. How do I proceed?

A4: This is an expected outcome of a forced degradation study. The next steps are to ensure your analytical method can resolve these new peaks from the parent compound and from each other. This is a key requirement for a "stability-indicating method." Further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the mass of these degradation products, which provides clues to their structure and helps in elucidating the degradation pathway.

Q5: I'm observing significant degradation under thermal stress. What could be happening?

A5: Carboxamide-type compounds can undergo thermal degradation at elevated temperatures (e.g., above 200°C).[10] The process may involve complex reactions, including dehydration to form nitriles or cleavage of the amide bonds.[10][13] It is important to differentiate between solid-state thermal degradation and degradation in solution, as the mechanisms can differ.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
No degradation observed under initial stress conditions. Stress conditions are too mild.Increase the concentration of the stressing agent (acid, base, oxidant), extend the exposure time, or increase the temperature.
Over 90% degradation observed. Stress conditions are too harsh.Decrease the concentration of the stressing agent, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation to study primary degradation products.[1]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for the degradation products.Adjust the mobile phase composition, gradient, column type, or pH to achieve better separation. Method validation is critical.
Inconsistent results between experimental repeats. Issues with sample preparation, solution stability, or analytical equipment variability.Ensure precise control over experimental parameters (temperature, time, concentrations). Prepare fresh solutions for each experiment and verify instrument performance.
Precipitate forms after adding stress agent. The compound or its degradants may have low solubility in the stress medium.Consider using a co-solvent if it doesn't interfere with the degradation mechanism. Ensure the concentration of the active pharmaceutical ingredient (API) is appropriate for the chosen solvent system.

Data Presentation: Example Stability Data

The following tables are hypothetical examples to illustrate how quantitative data for a forced degradation study of this compound should be structured.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/DetailsTemperatureTime Points
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH40°C1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temp4, 8, 12, 24 hours
Thermal (Solid) Dry Heat Oven80°C1, 3, 7 days
Photolytic (Solid) ICH Q1B Option 2 Light SourceRoom TempExpose to ≥1.2 million lux-hours (Vis) and ≥200 watt-hours/m² (UV)[14][15]

Table 2: Example Forced Degradation Results (Hypothetical Data)

Stress ConditionTime (hours)Parent Assay (%)Total Impurities (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)
0.1 M HCl @ 60°C 0100.00.00.00.0
891.28.85.1 (RRT 0.85)2.3 (RRT 0.92)
2478.521.512.4 (RRT 0.85)5.9 (RRT 0.92)
0.1 M NaOH @ 40°C 0100.00.00.00.0
485.314.711.2 (RRT 0.85)1.5 (RRT 0.70)
872.127.920.8 (RRT 0.85)3.1 (RRT 0.70)
3% H₂O₂ @ RT 0100.00.00.00.0
2494.55.53.8 (RRT 1.15)Not Detected

RRT = Relative Retention Time

Experimental Protocols & Visualizations

General Protocol for Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Hydrolysis: Dilute the stock solution with the acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) medium to a final concentration of ~100 µg/mL. Incubate at the desired temperature.

    • Oxidation: Dilute the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal: Store the solid API in a calibrated oven at a high temperature (e.g., 80°C). For analysis, dissolve the stored solid in the mobile phase at specified time points.

    • Photostability: Spread a thin layer of the solid API in a suitable container and expose it to a calibrated light source as per ICH Q1B guidelines.[15][16] A dark control sample should be stored under the same conditions but protected from light.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for Hydrolysis Samples): For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the HPLC system. (e.g., add an equivalent amount of base to the acid sample and vice-versa).

  • Analysis: Analyze all samples, including a non-stressed control (time zero), using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

  • Data Interpretation: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep_stock Prepare API Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) prep_stock->base Apply Stress oxide Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxide Apply Stress thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B Conditions) prep_stock->photo Apply Stress sampling Time Point Sampling acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Interpretation (Assay, Impurities, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

Proposed Degradation Pathway: Hydrolysis

The most chemically plausible degradation pathway under hydrolytic conditions is the cleavage of the amide bonds. Cleavage of the external carboxamide (Pathway A) would yield 1-Benzoylindoline-2-carboxylic acid. Cleavage of the internal benzoyl amide (Pathway B) would yield Indoline-2-carboxamide and Benzoic acid. Both pathways are possible and may occur simultaneously.

Caption: Proposed hydrolytic degradation pathways.

References

Technical Support Center: 1-Benzoylindoline-2-carboxamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzoylindoline-2-carboxamide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound derivatives in biological assays?

A1: Based on available literature, the primary challenges are often poor aqueous solubility and metabolic instability.[1][2] These compounds can be hydrophobic, leading to difficulties in achieving desired concentrations in aqueous assay buffers and potentially causing precipitation.[3][4][5] Furthermore, the amide bond can be susceptible to hydrolysis by esterases and amidases present in biological matrices like liver microsomes.[6][7]

Q2: How can I improve the solubility of my this compound compound for in vitro assays?

A2: Several strategies can be employed to improve solubility. Initially, creating a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is common.[8][9] For aqueous dilutions, co-solvents such as ethanol or polyethylene glycols (PEGs) can be used.[1][2] Other methods include pH modification of the buffer if the compound has ionizable groups, or the use of surfactants and cyclodextrins to form more soluble complexes.[1][10][11]

Q3: What is a microsomal stability assay and why is it important for this class of compounds?

A3: A microsomal stability assay assesses how quickly a compound is metabolized by enzymes found in liver microsomes, which are vesicles of the endoplasmic reticulum.[12][13][14] This is a key in vitro ADME (absorption, distribution, metabolism, and excretion) assay to predict the in vivo metabolic clearance of a drug candidate.[15] For 1-Benzoylindoline-2-carboxamides, this assay is crucial for identifying potential liabilities related to metabolic instability, which can impact a drug's half-life and overall exposure in the body.[13]

Q4: My this compound is a potent inhibitor in a biochemical assay but shows weak activity in a cell-based assay. What could be the reason?

A4: Discrepancies between biochemical and cell-based assays can arise from several factors. Poor membrane permeability of the compound could prevent it from reaching its intracellular target. Additionally, the compound might be rapidly metabolized by the cells, or it could be binding to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target. Low solubility in the cell culture medium leading to precipitation is also a common cause.[9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles in the assay plate after adding the compound.The compound's solubility limit in the final assay buffer has been exceeded.- Reduce Final DMSO Concentration: Ensure the final concentration of DMSO or other organic solvent is as low as possible, typically <1%.[3] - Use Formulation Strategies: Prepare the compound solution using co-solvents (e.g., PEG400), surfactants, or cyclodextrins to enhance aqueous solubility.[1][10] - pH Adjustment: If your compound has acidic or basic properties, adjust the pH of the buffer to increase its ionization and, consequently, its solubility.[1] - Sonication: Briefly sonicate the final compound dilution to aid dissolution, but be cautious of compound stability.[3]
Inconsistent results and poor reproducibility between replicate wells.Micro-precipitation of the compound is occurring, leading to variable effective concentrations.- Solubility Assessment: Perform a kinetic solubility assay in the specific assay buffer to determine the solubility limit before running the main experiment.[4][9] - Dilution Method: Prepare serial dilutions in a way that minimizes the time the compound is in a supersaturated state. A common technique is to add a small volume of concentrated stock to the vigorously vortexing buffer.[4]
Issue 2: High Variability in Metabolic Stability Assays
Symptom Possible Cause Suggested Solution
Rapid disappearance of the compound in the absence of the NADPH cofactor.The compound may be unstable in the buffer or is being metabolized by NADPH-independent enzymes. The amide bond could also be undergoing hydrolysis.[7]- Incubate without Microsomes: Run a control incubation with the compound in the assay buffer without microsomes to check for chemical instability. - Use Heat-Inactivated Microsomes: Perform the assay with heat-inactivated microsomes to see if the degradation is enzyme-mediated but NADPH-independent.
The rate of metabolism is too fast to measure accurately.The compound is highly unstable, or the protein/compound concentrations are too high.- Reduce Incubation Time: Use shorter incubation time points (e.g., 0, 1, 5, 10, 15 minutes). - Lower Microsomal Protein Concentration: Decrease the amount of microsomal protein in the incubation to slow down the reaction rate.
Issue 3: Potential hERG Inhibition
Symptom Possible Cause Suggested Solution
The compound shows structural alerts for cardiotoxicity (e.g., lipophilic basic amine).Many this compound derivatives may possess physicochemical properties that are associated with hERG channel binding.[16]- Early Stage hERG Screening: It is advisable to perform an in vitro hERG assay early in the drug discovery process.[17] - Structure-Activity Relationship (SAR) Analysis: If hERG inhibition is observed, medicinal chemistry efforts can be directed to modify the structure to reduce this liability while maintaining on-target potency.[16] Small structural changes can sometimes significantly reduce hERG activity.[16]
False negatives in hERG assays.Highly lipophilic compounds can stick to labware or partition into cell membranes, reducing the effective concentration in the assay and leading to an underestimation of hERG liability.[16]- Use Orthogonal Assays: Employ both a binding assay and a functional (e.g., patch clamp) assay to confirm results.[16] - Careful Assay Validation: Each lab should establish its own internal hERG safety margin threshold using reference compounds.[17]

Experimental Protocols

General Protocol for a Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a this compound derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)[12]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Positive control compounds (e.g., midazolam, verapamil)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)[14]

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solution in phosphate buffer to an intermediate concentration. Prepare the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the microsomal solution to the phosphate buffer. Add the test compound or control to initiate a pre-incubation at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution to the respective wells.[13][14] The 0-minute time point is typically prepared by adding the stop solution before the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Microsome and Compound Solutions C Pre-incubate Microsomes and Compound at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Stop Reaction at Time Points (0-60 min) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate % Remaining, Half-life, and Clint G->H

Caption: Workflow for a typical microsomal stability assay.

General Protocol for a Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol is adapted for screening this compound derivatives for their ability to bind to the CB1 receptor, a common target for this chemical class.

Materials:

  • Cell membranes prepared from cells expressing the CB1 receptor[18]

  • Radiolabeled ligand (e.g., [³H]CP55,940)[18]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)[19]

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)[19]

  • Non-specific binding control (a high concentration of a known unlabeled CB1 ligand)

  • Test compound dilutions

  • Glass fiber filter mats

  • Scintillation cocktail and counter

Procedure:

  • Plate Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Reaction Initiation: Add the CB1 receptor membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[18]

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition by the test compound and, if applicable, calculate the IC₅₀ or Ki value.

cluster_setup Assay Setup cluster_reaction Binding & Termination cluster_analysis Quantification & Analysis A Add Buffer, Radioligand, and Test Compound to Plate B Add CB1 Receptor Membranes A->B C Incubate at 30-37°C B->C D Rapid Filtration to Separate Bound/Unbound C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding and Inhibition F->G

Caption: General workflow for a CB1 receptor binding assay.

General Protocol for an Anti-Trypanosoma cruzi Phenotypic Assay

This protocol outlines a cell-based assay to evaluate the efficacy of this compound derivatives against the intracellular amastigote form of T. cruzi, the causative agent of Chagas disease.[20][21]

Materials:

  • Host cells (e.g., Vero cells or fibroblasts)

  • T. cruzi trypomastigotes

  • Cell culture medium

  • Test compound dilutions

  • Positive control (e.g., benznidazole)

  • DNA fluorescent stain (e.g., Hoechst or DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed host cells in 96- or 384-well imaging plates and allow them to adhere overnight.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes and incubate for several hours to allow for invasion and differentiation into amastigotes.

  • Compound Addition: After the infection period, wash the wells to remove any remaining extracellular parasites. Add fresh medium containing the serially diluted test compounds and controls.

  • Incubation: Incubate the plates for 48-72 hours to allow for parasite replication.

  • Staining: Fix the cells and stain with a fluorescent DNA dye that will label the nuclei of the host cells and the kinetoplasts/nuclei of the intracellular amastigotes.

  • Imaging: Acquire images of the plates using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to automatically count the number of host cells and the number of intracellular amastigotes per cell. Calculate the percent inhibition of parasite proliferation for each compound concentration and determine the EC₅₀ value.

cluster_infection Cell Culture & Infection cluster_treatment Compound Treatment cluster_readout Imaging & Analysis cluster_result Result A Seed Host Cells in Microplate B Infect with T. cruzi Trypomastigotes A->B C Wash to Remove Extracellular Parasites B->C D Add Test Compounds and Incubate C->D E Fix and Stain Cells with DNA Dye D->E F Automated Imaging E->F G Image Analysis: Count Parasites & Cells F->G H Calculate % Inhibition and EC50 G->H

Caption: Workflow for an anti-T. cruzi phenotypic assay.

References

addressing batch-to-batch variability of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Benzoylindoline-2-carboxamide

This guide is intended for researchers, scientists, and drug development professionals to address and manage the batch-to-batch variability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic organic compound belonging to the indoline class. The indole and indoline scaffolds are core structures in many pharmaceutically active compounds.[1][2][3] Derivatives of indole-2-carboxamide have been investigated for a range of biological activities, including antihyperlipidemic properties and as potential agonists for the TRPV1 ion channel, which is a target for pain and inflammation.[1][4] Given its structure, it may also be explored in therapeutic areas targeting enzymes like monoamine oxidase or cholinesterase, which are relevant in neurodegenerative diseases.[5]

Q2: We are observing inconsistent results in our biological assays between different lots of this compound. What could be the cause?

A2: Batch-to-batch variability is a significant challenge in pharmaceutical research and can stem from several sources.[6][7] Key factors for a synthetic compound like this compound include:

  • Purity Differences: Even minor variations in purity can significantly impact biological activity.

  • Impurity Profiles: Different batches may contain distinct types or levels of impurities from the synthesis or degradation.[8] Some impurities might be inert, while others could be reactive or possess their own biological activity, leading to confounding results.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect solubility, dissolution rate, and bioavailability.[9][10]

  • Degradation: Benzamide derivatives can be susceptible to hydrolysis under certain acidic or basic conditions, breaking down into less active or inactive components.[11][12][13] Improper storage (e.g., exposure to light, moisture, or extreme temperatures) can accelerate this process.

Q3: How can we proactively assess a new batch of this compound before starting our experiments?

A3: Implementing a robust quality control (QC) workflow is crucial. Before accepting a new batch for experimental use, we recommend the following tiered approach:

  • Identity Confirmation: Verify the compound's structure, typically using ¹H-NMR and Mass Spectrometry.

  • Purity Analysis: Quantify the purity and identify any impurities using High-Performance Liquid Chromatography (HPLC).[14]

  • Solubility & Appearance Check: Confirm that the physical properties are consistent with previous batches.

  • Functional Assay: Test the new batch in a standardized, reliable biological assay to confirm its potency and efficacy relative to a previously qualified "gold standard" batch.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter.

Issue 1: A new batch of the compound shows significantly lower activity in our cell-based assay.

  • Possible Cause 1: Lower Purity / Presence of Inactive Impurities.

    • Troubleshooting Step: Analyze the batch by HPLC to determine its purity percentage. Compare the chromatogram to the Certificate of Analysis (CoA) and to data from a previous, well-performing batch.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: Review the storage conditions. Has the compound been exposed to light, moisture, or non-neutral pH solutions? Benzamides can hydrolyze over time.[11] Re-analyze the compound via HPLC and NMR to check for degradation products.

  • Possible Cause 3: Poor Solubility.

    • Troubleshooting Step: The presence of a different polymorph could reduce solubility.[9] Measure the solubility of the new batch in your assay buffer and compare it to a previous batch. Ensure complete dissolution before adding it to your assay.

Issue 2: We are seeing unexpected toxicity or off-target effects with a new batch.

  • Possible Cause 1: Presence of a Biologically Active Impurity.

    • Troubleshooting Step: This is a critical issue. The impurity profile must be carefully examined. Use HPLC-MS to identify the mass of unknown peaks in the chromatogram. These may be residual starting materials, catalysts, or byproducts from the synthesis.[8]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Review handling procedures. Could the stock solution or the solid compound have been contaminated in the lab? Prepare a fresh stock solution from the solid material and repeat the experiment.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing issues with a new compound batch.

G cluster_0 start New Batch Shows Anomalous Results (Low Activity / High Toxicity) q1 Are Physical Properties (Color, Solubility) Consistent? start->q1 q2 Does HPLC Purity Match CoA / Previous Batch? q1->q2 Yes res_fail FAIL: Batch is Unsuitable. Contact Supplier. Quarantine Material. q1->res_fail No q3 Does NMR Spectrum Confirm Structure? q2->q3 Yes q2->res_fail No q4 Does Functional Assay Match Gold Standard Batch? q3->q4 Yes q3->res_fail No q4->res_fail No res_pass PASS: Batch is Qualified. Proceed with Experiments. q4->res_pass Yes G cluster_0 start New Batch Received doc_review Review Certificate of Analysis (CoA) start->doc_review physical_check Visual Inspection & Solubility Test doc_review->physical_check hplc_analysis Purity & Impurity Profile (HPLC) physical_check->hplc_analysis nmr_analysis Structural Confirmation (NMR) hplc_analysis->nmr_analysis functional_assay Biological Activity Assay (vs. Reference Batch) nmr_analysis->functional_assay decision Accept or Reject Batch? functional_assay->decision accept Batch Qualified for Use decision->accept Pass reject Batch Rejected decision->reject Fail G cluster_pathway Example Kinase Signaling Pathway cluster_inhibition Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor 1-Benzoylindoline- 2-carboxamide Inhibitor->Kinase2

References

Technical Support Center: Enhancing the Bioavailability of 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 1-Benzoylindoline-2-carboxamide and other poorly soluble indole-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with this compound?

A1: The primary challenges are its predicted low aqueous solubility and potentially high first-pass metabolism. Like many indole-2-carboxamide derivatives, its planar structure and high melting point suggest strong crystal lattice energy, making it difficult to dissolve in gastrointestinal fluids.[1][2] This poor solubility is often the rate-limiting step for oral absorption.

Q2: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of the drug. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve wettability and dissolution.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate its absorption through the lymphatic system.

Q3: How do I choose the most suitable bioavailability enhancement technique for my compound?

A3: The choice of technique depends on the physicochemical properties of your compound (e.g., solubility in organic solvents and lipids, melting point, thermal stability) and the desired drug loading. A preliminary screening of these properties is highly recommended. For instance, thermally stable compounds are good candidates for hot-melt extrusion, while compounds with good lipid solubility are well-suited for self-emulsifying drug delivery systems (SEDDS).

Q4: What are the critical quality attributes to assess when developing a new formulation for this compound?

A4: The critical quality attributes (CQAs) include:

  • Drug content and uniformity: Ensuring consistent dosage in the final formulation.

  • Physical state of the drug: Verifying if the drug is in its crystalline or amorphous form, as this significantly impacts solubility.

  • In vitro dissolution profile: Assessing the rate and extent of drug release in simulated gastrointestinal fluids.

  • Stability: Evaluating the physical and chemical stability of the formulation over time.

Troubleshooting Guides

Micronization

Micronization aims to increase the surface area of the drug by reducing its particle size, thereby enhancing the dissolution rate.

Common Issues and Solutions

Issue Possible Cause Recommended Solution
Poor dissolution despite small particle size Agglomeration of micronized particles due to high surface energy.- Incorporate a wetting agent or surfactant in the formulation.- Consider co-micronization with a hydrophilic excipient.
Difficulty in achieving desired particle size Inefficient milling process.- Optimize milling parameters (e.g., milling time, speed, bead size for media mills).- Ensure the drug material is sufficiently brittle for the chosen milling technique.
Changes in crystallinity High energy input during milling can induce amorphous content or polymorphic changes.- Use less aggressive milling conditions.- Characterize the solid state of the milled material using techniques like XRPD and DSC.

Experimental Workflow for Micronization

MicronizationWorkflow Start Start: Crystalline this compound Milling Milling Process (e.g., Jet Mill, Ball Mill) Start->Milling Characterization Particle Size Analysis (e.g., Laser Diffraction) Milling->Characterization Troubleshoot2 Troubleshooting: Undesired Particle Size? Characterization->Troubleshoot2 Dissolution In Vitro Dissolution Testing Troubleshoot1 Troubleshooting: Poor Dissolution? Dissolution->Troubleshoot1 Analysis Analyze Dissolution Profile End End: Optimized Micronized Formulation Analysis->End Troubleshoot1->Milling Co-micronize or add surfactant Troubleshoot1->Analysis Acceptable Troubleshoot2->Milling Adjust Milling Parameters Troubleshoot2->Dissolution Acceptable

Caption: Workflow for developing a micronized formulation.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier to create a solid solution or a solid suspension, which can significantly improve the drug's dissolution rate.

Common Issues and Solutions

Issue Possible Cause Recommended Solution
Phase separation during solvent evaporation Poor miscibility between the drug and the carrier.- Select a carrier with better miscibility with the drug.- Use a solvent system that promotes drug-carrier interaction.
Residual solvent in the final product Incomplete solvent removal.- Optimize drying conditions (e.g., increase temperature, extend drying time, use vacuum).- Use a solvent with a lower boiling point.
Crystallization of the drug upon storage The amorphous drug is thermodynamically unstable.- Increase the drug-to-carrier ratio to ensure the drug is fully molecularly dispersed.- Store the solid dispersion in a low-humidity environment.

Experimental Workflow for Solvent Evaporation Solid Dispersion

SolventEvaporationWorkflow Start Start: Drug & Carrier Dissolution Dissolve Drug & Carrier in a Common Solvent Start->Dissolution Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Dissolution->Evaporation Troubleshoot1 Troubleshooting: Phase Separation? Evaporation->Troubleshoot1 Drying Secondary Drying Milling Milling and Sieving Drying->Milling Characterization Solid-State Characterization (XRPD, DSC) Milling->Characterization Troubleshoot2 Troubleshooting: Crystallinity Detected? Characterization->Troubleshoot2 DissolutionTest In Vitro Dissolution Testing End End: Optimized Solid Dispersion DissolutionTest->End Troubleshoot1->Dissolution Change Solvent or Carrier Troubleshoot1->Drying Homogeneous Troubleshoot2->Dissolution Adjust Drug:Carrier Ratio Troubleshoot2->DissolutionTest Amorphous

Caption: Workflow for preparing solid dispersions by solvent evaporation.

Common Issues and Solutions

Issue Possible Cause Recommended Solution
Drug degradation High processing temperatures.- Select a polymer with a lower glass transition temperature (Tg).- Use a plasticizer to reduce the processing temperature.- Minimize residence time in the extruder.
Incomplete drug dissolution in the polymer Poor miscibility or insufficient mixing.- Increase the processing temperature (if the drug is stable).- Optimize the screw design to increase shear and mixing.- Select a more suitable polymer.
Extrudate is brittle or difficult to process Inappropriate polymer selection or processing conditions.- Adjust the temperature profile of the extruder.- Incorporate a plasticizer.- Change the die design.

Logical Flow for HME Troubleshooting

HMETroubleshooting Start HME Process Issue Degradation Drug Degradation? Start->Degradation IncompleteMixing Incomplete Mixing? Degradation->IncompleteMixing No Solution1 Lower Temperature Add Plasticizer Reduce Residence Time Degradation->Solution1 Yes ProcessingIssues Processing Difficulties? IncompleteMixing->ProcessingIssues No Solution2 Increase Temperature Optimize Screw Design Change Polymer IncompleteMixing->Solution2 Yes Solution3 Adjust Temperature Profile Add Plasticizer Modify Die ProcessingIssues->Solution3 Yes

Caption: Troubleshooting logic for hot-melt extrusion.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.

Common Issues and Solutions

Issue Possible Cause Recommended Solution
Poor self-emulsification Inappropriate ratio of oil, surfactant, and co-solvent.- Construct a ternary phase diagram to identify the optimal self-emulsifying region.- Select surfactants with an appropriate HLB value (typically 8-18).
Drug precipitation upon dilution The drug is not sufficiently solubilized in the formulation components.- Increase the concentration of the oil or co-solvent in which the drug has the highest solubility.- Consider using a combination of surfactants.
Instability of the formulation (phase separation) Immiscibility of components or drug crystallization over time.- Ensure all components are mutually miscible at the intended ratios.- Store the formulation in a sealed container at a controlled temperature.

Experimental Workflow for SEDDS Development

SEDDSWorkflow Start Start: Select Oil, Surfactant, Co-solvent Solubility Determine Drug Solubility in Excipients Start->Solubility PhaseDiagram Construct Ternary Phase Diagram Solubility->PhaseDiagram Formulation Prepare Formulations in Self-Emulsifying Region PhaseDiagram->Formulation Characterization Characterize Emulsion Droplet Size, Zeta Potential, and PDI Formulation->Characterization Troubleshoot1 Troubleshooting: Poor Emulsification? Characterization->Troubleshoot1 Dissolution In Vitro Drug Release Studies Troubleshoot2 Troubleshooting: Drug Precipitation? Dissolution->Troubleshoot2 End End: Optimized SEDDS Formulation Troubleshoot1->PhaseDiagram Adjust Ratios Troubleshoot1->Dissolution Acceptable Troubleshoot2->Solubility Re-screen Excipients Troubleshoot2->End Stable

Caption: Workflow for developing a SEDDS formulation.

Quantitative Data on Bioavailability Enhancement

The following tables provide a summary of quantitative data from studies on bioavailability enhancement of poorly soluble drugs using various formulation techniques. While specific data for this compound is not available, these examples with other poorly soluble compounds illustrate the potential of each technique.

Table 1: Micronization

Compound Initial Particle Size (µm) Final Particle Size (µm) Fold Increase in Dissolution Rate Fold Increase in AUC
Griseofulvin> 10< 2.542.5
Fenofibrate~20< 103.52.8

Table 2: Solid Dispersions

Compound Carrier Drug:Carrier Ratio Method Fold Increase in Solubility Fold Increase in AUC
ItraconazoleHPMC1:2Spray Drying2010
NifedipinePEG 60001:9Fusion64.5
CurcuminPVP K301:10Solvent Evaporation165.9

Table 3: Lipid-Based Formulations (SEDDS)

Compound Oil Surfactant Co-surfactant Fold Increase in Solubility Fold Increase in AUC
Cyclosporine ACorn oilCremophor ELEthanol> 1004.2
RitonavirMono- and di-glyceridesCremophor RH40Propylene glycol503.5

Detailed Experimental Protocols

Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 ratio).

    • Dissolve both components in 20 mL of methanol in a round-bottom flask.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

    • Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried film and gently grind it using a mortar and pestle.

    • Sieve the resulting powder through a 100-mesh screen.

    • Store the final product in a desiccator.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, Capryol 90 (oil), Kolliphor EL (surfactant), Transcutol HP (co-solvent).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.

    • Based on solubility data, prepare various formulations with different ratios of Capryol 90, Kolliphor EL, and Transcutol HP.

    • For a selected ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent), accurately weigh the components into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture to 40°C while vortexing until a clear, homogenous solution is obtained.

    • To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of distilled water with gentle stirring and observe the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.

References

Validation & Comparative

A Comparative Analysis of Indoline-2-Carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative study of 1-Benzoylindoline-2-carboxamide and its analogs, offering a comprehensive overview for researchers, scientists, and drug development professionals. By examining their structure-activity relationships, biological targets, and therapeutic potential, this document aims to provide a valuable resource for the advancement of novel therapeutics. The information compiled herein is based on a thorough review of preclinical data, highlighting the diverse pharmacological profiles of these compounds.

Introduction

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The carboxamide functional group appended to these rings allows for diverse substitutions, leading to a wide array of pharmacological activities. This guide focuses on a comparative analysis of various analogs of indoline- and indole-2-carboxamides, including the specific class of 1-benzoylindoline-2-carboxamides, to elucidate key structural features that govern their biological effects. The compounds discussed herein have shown potential in targeting cannabinoid receptors, transient receptor potential (TRP) channels, and pathways involved in cancer progression.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various indole and indoline-2-carboxamide analogs, providing a quantitative comparison of their potencies.

Table 1: Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity of 1H-Indole-2-carboxamide Analogs [1][2]

Compound IDR1R2R3R4IC50 (nM)[1][2]
1 (Org27569) ClHEt4-(piperidin-1-yl)phenethyl853
3 (Org27759) ClHH4-(piperidin-1-yl)phenethyl~200
17 ClHEt4-(diethylamino)phenethyl483
45 ClHMe4-(diethylamino)phenethyl79

IC50 values represent the concentration required for 50% inhibition of the specific binding of a CB1 receptor agonist.

Table 2: Antiproliferative Activity of Indole-2-carboxamide Analogs [3]

Compound IDR1R2R3R4Mean GI50 (µM)[3]
5d ClHH4-morpholinophenethyl1.05
5e ClHH2-methylpyrrolidin-1-yl)phenethyl0.95
5i ClClH4-morpholinophenethyl1.50
Doxorubicin (Ref.) ----1.10

GI50 values represent the concentration required to inhibit the growth of a panel of four cancer cell lines by 50%.

Table 3: TRPV1 Agonist Activity of 1H-Indole-2-carboxamide Analogs [4]

Compound IDR (on Amide Nitrogen)EC50 (µM)[4]
5b Benzyl>10
6c N-Methyl, Benzyl1.8

EC50 values represent the concentration required to elicit a half-maximal response in a TRPV1 activation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

CB1 Receptor Allosteric Modulation Assay (Calcium Mobilization)[1][2]

A functional assay based on fluorometric imaging plate reader (FLIPR) was used to determine the allosteric modulatory activity of the compounds on the CB1 receptor. Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor were utilized.

  • Cell Culture: CHO-hCB1 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

  • Assay Procedure:

    • Cells were seeded into 96-well black-walled clear-bottom plates and grown to confluence.

    • The cells were then loaded with the calcium-sensitive dye Fluo-4 AM.

    • The test compounds were added to the cells at various concentrations.

    • After a short incubation period, a fixed concentration (EC80) of the CB1 agonist CP55,940 was added to stimulate the cells.

    • Changes in intracellular calcium concentration were measured using a FLIPR instrument.

  • Data Analysis: The IC50 values were calculated from the concentration-response curves, representing the concentration of the allosteric modulator that causes a 50% reduction in the calcium response induced by the agonist.

Antiproliferative Assay (MTT Assay)[3]

The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines (A549 lung, MCF-7 breast, Panc-1 pancreatic, and HT-29 colon) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cell lines were maintained in appropriate culture media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours.

    • The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

TRPV1 Activation Assay[4]

The ability of the compounds to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel was assessed using a calcium influx assay in HEK-293 cells stably expressing the human TRPV1 channel.

  • Cell Culture: HEK-293 cells stably expressing hTRPV1 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Assay Procedure:

    • Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye.

    • The test compounds were added at various concentrations.

    • The fluorescence intensity, corresponding to intracellular calcium levels, was measured over time using a fluorescence plate reader.

  • Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, were calculated from the concentration-response curves.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative, Signaling) in_vitro->cell_based data_analysis Quantitative Analysis (IC50, EC50) cell_based->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and evaluation of novel carboxamide analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Ligand Indole-2-carboxamide (Negative Allosteric Modulator) Ligand->CB1 Binds to allosteric site Agonist Endogenous/ Exogenous Agonist Agonist->CB1 Binds to orthosteric site

Caption: Simplified signaling pathway of the CB1 receptor and the modulatory effect of indole-2-carboxamides.

Conclusion

The comparative analysis of this compound and its broader class of indole and indoline analogs reveals a rich and diverse pharmacology. Key structural modifications on the indole/indoline core, the amide linker, and the terminal phenyl ring significantly influence their biological activity and target selectivity. The data presented in this guide underscore the potential of this chemical scaffold in the development of novel therapeutic agents for a range of diseases, including cancer, pain, and neurological disorders. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for future clinical candidates.

References

Validating the Biological Target of Indole-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxamide scaffold has emerged as a versatile pharmacophore, demonstrating activity against a range of biological targets. This guide provides a comparative analysis of two prominent and well-validated targets for this chemical class: the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to effectively design and interpret target validation studies for novel indole-2-carboxamide derivatives.

Comparative Analysis of Biological Targets

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

A prototypical example of an indole-2-carboxamide acting on the CB1 receptor is Org27569. This compound and its analogs have been extensively studied as negative allosteric modulators (NAMs).[1][2] While they can enhance the binding of agonist ligands, they concurrently decrease the efficacy of G-protein signaling, representing a form of biased signaling.[3][4]

Table 1: Allosteric Modulatory Effects of Indole-2-Carboxamides on CB1 Receptor

CompoundAssay TypeOrthosteric LigandKB (nM)α (Cooperativity Factor)Functional OutcomeReference
Org27569Radioligand Binding[3H]CP55,940 (agonist)-Enhances BindingG-protein coupling inhibition[5][6]
12dRadioligand Binding[3H]CP55,940 (agonist)259.324.5G-protein coupling antagonism[6]
12fRadioligand Binding[3H]CP55,940 (agonist)89.1-G-protein coupling antagonism[6]
ICAM-bRadioligand BindingCP55,940 (agonist)->14-fold shiftInduces β-arrestin signaling[4]

KB: Equilibrium dissociation constant of the allosteric modulator. α: Binding cooperativity factor.

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

Several series of indole-2-carboxamides have been identified as novel and selective agonists of the TRPV1 channel.[3] Their activity is typically characterized by measuring the influx of calcium into cells expressing the receptor.

Table 2: Agonist Activity of Indole-2-Carboxamides on TRPV1 Receptor

CompoundAssay TypeEC50 (µM)Efficacy (% of Capsaicin)Desensitization (IC50, µM)Reference
Compound 6gCalcium Influx---[7]
Capsaicin (Control)Calcium Influx0.00797100%-[8]
Olvanil (Control)Calcium Influx---[8]
Resiniferatoxin (Control)Calcium Influx---[8]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key assays used to characterize the interaction of indole-2-carboxamides with their biological targets.

CB1 Receptor Allosteric Modulator Radioligand Binding Assay

This protocol is adapted from methodologies described for the characterization of indole-2-carboxamide allosteric modulators.[5][6]

Objective: To determine the equilibrium dissociation constant (KB) and the binding cooperativity factor (α) of a test compound at the CB1 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human CB1 receptor.

  • Cell membrane preparation buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

  • Radiolabeled orthosteric agonist (e.g., [³H]CP55,940).

  • Unlabeled orthosteric agonist (e.g., CP55,940) for non-specific binding determination.

  • Test compound (indole-2-carboxamide derivative).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the CB1 receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a 96-well plate, combine the cell membranes, the radiolabeled orthosteric agonist at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to fit to an allosteric ternary complex model to determine the KB and α values.

TRPV1 Agonist Calcium Influx Assay

This protocol is based on standard procedures for measuring TRPV1 activation using fluorescent calcium indicators.[7][8][9]

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as a TRPV1 agonist.

Materials:

  • HEK293 cells stably expressing the human TRPV1 receptor.

  • Cell culture medium (e.g., DMEM).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound (indole-2-carboxamide derivative).

  • Positive control agonist (e.g., Capsaicin).

  • A microplate reader with fluorescence detection capabilities (e.g., FLIPR Tetra or FlexStation 3).

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the cell culture medium and incubate the cells with the calcium-sensitive fluorescent dye loading solution in the dark at 37°C for approximately 1 hour.

  • Compound Addition: Place the plate in the microplate reader. Add varying concentrations of the test compound to the wells and monitor the change in fluorescence intensity over time.

  • Data Acquisition: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4) at regular intervals.

  • Data Analysis: Calculate the increase in fluorescence relative to the baseline. Plot the response against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. Efficacy can be determined by comparing the maximal response to that of a saturating concentration of a known full agonist like capsaicin.

Visualizing the Pathways and Processes

Signaling Pathway of CB1 Receptor Allosteric Modulation

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_Protein Gαi/o Protein CB1R->G_Protein Coupling (Inhibited by NAM) Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruitment (Promoted by NAM) Agonist Orthosteric Agonist (e.g., CP55,940) Agonist->CB1R Binds to orthosteric site NAM Indole-2-Carboxamide (Negative Allosteric Modulator) NAM->CB1R Binds to allosteric site AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK Activation Beta_Arrestin->ERK Activates

Caption: CB1 receptor allosteric modulation by indole-2-carboxamides.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Start: Novel Indole-2-Carboxamide Screening Primary Screening (e.g., Cell-based functional assay) Start->Screening Screening->Start No Activity Hit_Identified Active Compound ('Hit') Identified Screening->Hit_Identified Dose_Response Dose-Response and Potency Determination (EC50/IC50) Hit_Identified->Dose_Response Yes Target_Binding Direct Target Binding Assay (e.g., Radioligand Binding) Dose_Response->Target_Binding Selectivity Selectivity Profiling (Counter-screens against related targets) Target_Binding->Selectivity Mechanism Mechanism of Action Studies (e.g., GTPγS, Downstream signaling) Selectivity->Mechanism Validated Validated Biological Target Mechanism->Validated

Caption: A generalized workflow for biological target validation.

Logical Comparison of Indole-2-Carboxamide Alternatives

Logical_Comparison Indole Indole-2-Carboxamide Scaffold + Versatile + Well-characterized - Potential for off-target effects CB1_Modulator CB1 Allosteric Modulator (e.g., Org27569) + Biased signaling potential + Fine-tuning of endogenous signaling - Complex pharmacology - In vivo translatability challenges Indole->CB1_Modulator Acts as TRPV1_Agonist TRPV1 Agonist (e.g., Capsaicin analogs) + Validated target for pain + Potential for topical application - Pungency and irritation - Desensitization effects Indole->TRPV1_Agonist Acts as

Caption: Comparison of indole-2-carboxamides as CB1 modulators vs. TRPV1 agonists.

References

A Comparative Analysis of 1-Benzoylindoline-2-carboxamide Analogs and Other Known Inhibitors Targeting Mycobacterial MmpL3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-benzoylindoline-2-carboxamide derivatives and other prominent inhibitors of the essential mycobacterial transporter MmpL3. This analysis is supported by experimental data to inform novel anti-tuberculosis drug discovery efforts.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics that act on new molecular targets. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the cytoplasmic membrane. Inhibition of MmpL3 disrupts the formation of the unique and protective mycobacterial outer membrane, leading to cell death.[1][2][3][4][5][6] The indole-2-carboxamide scaffold, a derivative of which is this compound, has emerged as a promising class of MmpL3 inhibitors.[7][8][9][10][11]

This guide will compare the in vitro efficacy of indole-2-carboxamide derivatives with other well-characterized MmpL3 inhibitors, including SQ109, AU1235, and BM212.

Quantitative Comparison of MmpL3 Inhibitors

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for tuberculosis research. Lower MIC values indicate higher potency.

Inhibitor ClassCompoundMIC (µM) against M. tuberculosis H37RvReference
Indole-2-carboxamide Compound 8g0.32[9]
Compound 260.012[10]
IC2418Potent inhibitor (specific value not cited)[12][13]
Ethylenediamine SQ109Potent inhibitor (specific value not cited)[12][13][14][15]
Adamantyl Urea AU1235Potent inhibitor (specific value not cited)[12][13][14][15]
Pyrrole BM212Potent inhibitor (specific value not cited)[12][13]

Visualizing the MmpL3 Pathway and Inhibition

The following diagram illustrates the crucial role of MmpL3 in the mycobacterial cell wall synthesis pathway and the mechanism of action of its inhibitors.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall cluster_inhibitors Inhibitors Fatty Acid Synthesis Fatty Acid Synthesis Mycolic Acid Synthesis Mycolic Acid Synthesis Fatty Acid Synthesis->Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic Acid Layer Mycolic Acid Layer TMM_periplasm->Mycolic Acid Layer Further Processing Indole-2-carboxamides Indole-2-carboxamides Indole-2-carboxamides->MmpL3 SQ109 SQ109 SQ109->MmpL3 AU1235 AU1235 AU1235->MmpL3

Caption: MmpL3-mediated transport of TMM and its inhibition.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to evaluate the in vitro potency of antimicrobial compounds. The broth microdilution method is a standard and widely accepted protocol for testing the susceptibility of Mycobacterium tuberculosis and other nontuberculous mycobacteria.[16][17][18]

Broth Microdilution Method for MIC Determination

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterial colonies are harvested from solid medium and suspended in a suitable broth, such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
  • The suspension is vortexed with glass beads to break up clumps and then adjusted to a McFarland turbidity standard of 0.5.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds (e.g., indole-2-carboxamides, SQ109) are serially diluted in the broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
  • The plate is sealed and incubated at 37°C. The incubation period varies depending on the mycobacterial species (e.g., 2-3 weeks for M. tuberculosis).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. Growth is typically assessed visually or by using a growth indicator dye.

5. Controls:

  • Positive Control: Wells containing only the mycobacterial inoculum and broth (no compound) to ensure the viability and growth of the bacteria.
  • Negative Control: Wells containing only the broth to check for contamination.
  • Reference Drug Control: A known anti-tuberculosis drug (e.g., isoniazid) is included to validate the assay.

This standardized protocol ensures the reproducibility and comparability of MIC data across different studies and laboratories. For more detailed guidelines, researchers should refer to the protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

References

Cross-Validation of 1-Benzoylindoline-2-carboxamide Activity in Diverse Biological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activities of 1-Benzoylindoline-2-carboxamide and its derivatives across various experimental models. The performance of these compounds is evaluated against established alternative agents, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antihyperlipidemic Activity

Derivatives of N-(benzoylphenyl)-1H-indole-2-carboxamide have demonstrated notable efficacy in reducing plasma lipid levels. The primary model for evaluating this activity is the Triton WR-1339-induced hyperlipidemic rat model.

Comparative Performance Data
Compound/AgentDoseModelTriglyceride ReductionTotal Cholesterol ReductionHDL-Cholesterol IncreaseCitation
N-(4-benzoylphenyl)-1H-indole-2-carboxamide15 mg/kgDiet-induced hyperlipidemic rat33-45%60%58%[1]
N-(3-Benzoylphenyl)-1H-Indole-2-CarboxamideNot specifiedTriton WR-1339 induced hyperlipidemic ratSignificantSignificantNot specified[2]
Bezafibrate (Standard)100 mg/kgTriton WR-1339 induced hyperlipidemic ratSignificantSignificantSignificant[3]
Bezafibrate (Standard)200 mg tid or 400 mg qdClinical trials in humans25-55%5-40%6-35%[4]
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model

This model is a standard for screening potential hypolipidemic drugs.[5][6]

  • Animal Model: Male Wistar rats are typically used.[5]

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant, also known as Tyloxapol) at a dose of 200-300 mg/kg body weight is administered to overnight-fasted rats.[3][5] Triton WR-1339 inhibits the uptake of circulating lipoproteins by extrahepatic tissues, leading to a rapid increase in blood lipid levels.[5]

  • Treatment: The test compound (e.g., this compound derivative) or a standard drug (e.g., Bezafibrate) is administered, often orally or intraperitoneally, at a specified dose.[3]

  • Blood Sampling and Analysis: Blood samples are collected at specific time points after Triton injection (e.g., 7, 18, or 24 hours).[3][6] Plasma is separated by centrifugation and analyzed for total cholesterol, triglycerides, and HDL-cholesterol levels using standard enzymatic kits.

  • Data Analysis: The lipid levels in the treated groups are compared to those of a hyperlipidemic control group (Triton-injected but untreated) and a normal control group. Statistical significance is determined using appropriate tests like Student's t-test.[7]

Signaling Pathway: Mechanism of Action of Fibrates

Fibrates, like the comparator Bezafibrate, primarily act by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα). This transcription factor plays a crucial role in lipid metabolism. The proposed mechanism for N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide involves the downregulation of the Apoc3 gene, which is a key regulator of triglyceride metabolism.[2]

Fibrate_Mechanism cluster_nucleus Nucleus Fibrate Bezafibrate PPARa PPARα Fibrate->PPARa RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target genes) RXR->PPRE binds to LPL Lipoprotein Lipase (Increased Expression) PPRE->LPL ApoCIII Apolipoprotein C-III (Decreased Expression) PPRE->ApoCIII FattyAcidOxidation Fatty Acid Oxidation (Increased) PPRE->FattyAcidOxidation TriglycerideClearance Triglyceride Clearance (Increased) LPL->TriglycerideClearance VLDL_Production VLDL Production (Decreased) ApoCIII->VLDL_Production FattyAcidOxidation->VLDL_Production HDL_Production HDL Production (Increased)

Mechanism of Fibrate Action

Anticancer Activity

Indole-2-carboxamide derivatives have been investigated for their antiproliferative effects against a variety of human cancer cell lines. The MTT assay is a common method to assess cytotoxicity.

Comparative Performance Data (IC50 Values in µM)
Compound/AgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Citation
Indole-2-carboxamide Derivative (5e)PotentActiveNot specifiedNot specified[8]
Doxorubicin (Standard)2.50> 202.9212.18[9][10]
Doxorubicin (Standard)1.30.23 (72h)2.4Not specified[11][12]

Note: IC50 values for Doxorubicin can vary significantly between studies depending on the experimental conditions.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[15]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivative) or a standard drug (e.g., Doxorubicin) for a specific duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization solution.[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[13]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for cell adherence Seed_Cells->Incubate_Adherence Add_Compound Add test compound at various concentrations Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for treatment period (e.g., 24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at ~570nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End CB1_Signaling cluster_membrane Cell Membrane Agonist CB1 Agonist (e.g., WIN 55,212-2) CB1R CB1 Receptor Agonist->CB1R binds to Gi Gi/o Protein CB1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates IonChannels Ion Channels Gi->IonChannels modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound in 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Observe_Growth Observe for visible growth (turbidity) Incubate_Plate->Observe_Growth Determine_MIC Determine MIC (lowest concentration with no growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

References

Structure-Activity Relationship (SAR) of 1-Benzoylindoline-2-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzoylindoline-2-carboxamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these compounds, with a particular focus on their modulation of the Cannabinoid Receptor 1 (CB1). We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular features driving their pharmacological effects.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring, the indoline core, and the carboxamide moiety. Below, we compare the activity of these compounds with related heterocyclic carboxamides, highlighting key SAR trends.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

A significant body of research has focused on 1-benzoylindoline-2-carboxamides and their indole counterparts as allosteric modulators of the CB1 receptor. These compounds do not bind to the same site as endogenous cannabinoids (the orthosteric site) but rather to a distinct allosteric site, thereby modulating the receptor's response to orthosteric ligands.[1][2] This can offer a more nuanced approach to receptor modulation with a potentially improved side-effect profile compared to direct agonists or antagonists.[2]

Table 1: SAR of 1-Substituted Indole-2-carboxamides as CB1 Receptor Allosteric Modulators

Compound ID1-Position Substituent3-Position Substituent5-Position SubstituentN-Substituent on CarboxamideActivity (IC50, nM)Reference
ORG27569 HEthylChloro4-(piperidin-1-yl)phenethyl~790[3]
ICAM-a MethylEthylChloro4-(piperidin-1-yl)phenethyl-[2]
ICAM-b HPentylChloro4-(piperidin-1-yl)phenethyl-[2]
Compound 45 HMethylChloro4-(diethylamino)phenyl79[3]

Note: IC50 values represent the concentration of the compound that inhibits 50% of the maximal response of an agonist, indicating negative allosteric modulation.

Key SAR Observations for CB1 Allosteric Modulators:

  • 1-Position of Indole/Indoline: While many potent allosteric modulators are 1H-indoles, substitution at this position is tolerated. For instance, methylation (as in ICAM-a) can still yield active compounds.[2] The impact of a benzoyl group at this position on CB1 allosteric modulation is an area requiring more systematic investigation.

  • 3-Position of Indole/Indoline: The nature of the substituent at the 3-position is critical. Small alkyl groups, such as methyl or ethyl, are often preferred for potent negative allosteric modulation.[3]

  • 5-Position of Indole/Indoline: Electron-withdrawing groups, such as chloro or fluoro, at the 5-position generally enhance the modulatory potency.[3]

  • N-Substituent of Carboxamide: A bulky, amine-containing substituent on the carboxamide nitrogen is crucial for activity. A phenethyl group with a terminal piperidine or diethylamine is a common feature in potent modulators.[3]

Comparison with Other Heterocyclic Carboxamides

To provide a broader context, we compare the biological activities of indoline/indole-2-carboxamides with quinoline-2-carboxamides, another class of heterocyclic compounds with demonstrated pharmacological effects.

Table 2: Comparative Biological Activities of Indole and Quinoline Carboxamides

ScaffoldTargetBiological ActivityKey SAR FeaturesReference
Indole-2-carboxamide CB1 ReceptorAllosteric ModulationSubstituents at 1, 3, 5-positions and N-carboxamide are critical for potency.[3]
Indole-2-carboxamide EGFR/CDK2Anticancer (Apoptosis)Phenethyl moiety on the carboxamide is important for antiproliferative action.[4]
Quinoline-2-carboxamide P2X7 ReceptorAntagonismPhenyl ring substitutions on the carboxamide influence potency.[5]
Quinoline-2-carboxamide M. tuberculosisAntimycobacterialN-cycloalkyl and N-phenylethyl substitutions showed notable activity.[6]

This comparison highlights the versatility of the carboxamide moiety attached to different heterocyclic cores, leading to a diverse range of biological activities. The specific nature of the heterocyclic scaffold plays a crucial role in determining the primary biological target.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Here, we provide protocols for key experiments used in the characterization of this compound derivatives.

Synthesis of 1-Benzoylindoline-2-carboxamides (General Procedure)

The synthesis of 1-benzoylindoline-2-carboxamides typically involves a multi-step process:

  • Fisher Indole Synthesis: Substituted phenylhydrazines are reacted with an appropriate keto-acid to form the indole-2-carboxylic acid ester core.

  • N-Benzoylation: The nitrogen at the 1-position of the indoline ring is acylated using a substituted benzoyl chloride in the presence of a base.

  • Amide Coupling: The ester at the 2-position is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a desired amine using a coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final this compound.[4]

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CB1 receptor and to assess its allosteric effects on the binding of a known radiolabeled orthosteric ligand.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compounds (this compound derivatives).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[7]

  • Washing buffer (50 mM Tris-HCl, 1% BSA).[7]

  • Scintillation cocktail.

Procedure:

  • Incubate the CB1 receptor-containing membranes with the radioligand at various concentrations in the presence and absence of the test compound.[7]

  • To determine non-specific binding, a high concentration of an unlabeled orthosteric ligand is added to a set of control tubes.[7]

  • The incubation is carried out at 37°C for 1 hour.[7]

  • The reaction is terminated by rapid filtration through a GF/B filter plate to separate bound from free radioligand.[8]

  • The filters are washed with ice-cold washing buffer.[7]

  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand, and how these parameters are affected by the allosteric modulator.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to modulate the intracellular calcium concentration, which is a downstream effect of CB1 receptor activation.

Materials:

  • Cells co-expressing the CB1 receptor and a promiscuous G-protein (e.g., Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CB1 receptor agonist (e.g., CP55,940).

  • Test compounds.

Procedure:

  • Cells are seeded in a 96-well plate and incubated overnight.

  • The cells are loaded with the calcium-sensitive dye.

  • The test compound (allosteric modulator) is added to the cells and incubated for a specific period.

  • The CB1 agonist is then added to stimulate the receptor.

  • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • The data is analyzed to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax). A decrease in the agonist's Emax is indicative of negative allosteric modulation.[3]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, we provide diagrams generated using the Graphviz DOT language.

CB1 Receptor Allosteric Modulation Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates Beta_Arrestin β-Arrestin CB1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Orthosteric_Agonist Orthosteric Agonist (e.g., Anandamide, CP55,940) Orthosteric_Agonist->CB1 Binds to Orthosteric Site Allosteric_Modulator Allosteric Modulator (this compound) Allosteric_Modulator->CB1 Binds to Allosteric Site ATP ATP ERK ERK Phosphorylation Beta_Arrestin->ERK Activates

Caption: CB1 receptor signaling pathway under allosteric modulation.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 1-Benzoylindoline- 2-carboxamide Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Primary Screening: Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Secondary Screening: Functional Assay (e.g., Ca²⁺ Mobilization) Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis (IC50/EC50 Determination) Functional_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for SAR studies of novel compounds.

This guide provides a foundational understanding of the structure-activity relationships of 1-benzoylindoline-2-carboxamides. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold. Further systematic exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

comparing the efficacy of different 1-Benzoylindoline-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzoylindoline-2-carboxamide scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, with a focus on their anticancer properties. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.

Data Presentation: Anticancer Activity of Indole-2-Carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of various N-substituted 1H-indole-2-carboxamides against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are key parameters to assess the potency of these compounds.

Table 1: Antiproliferative Activity of N-substituted 1H-indole-2-carboxamides against Various Cancer Cell Lines [1]

CompoundR GroupMCF-7 (Breast) IC50 (µM)K-562 (Leukemia) IC50 (µM)HCT-116 (Colon) IC50 (µM)
4 p-chlorobenzene4.30.613.1
10 4-pyridyl14.11.01.01
12 1-anthraquinone>1000.33>100
14 2-anthraquinone10.10.6110.1

Table 2: Antiproliferative Activity of Indole-2-carboxamide Derivatives against a Panel of Four Cancer Cell Lines [2]

CompoundR1R2R3R4Mean GI50 (µM)
5a ClHHH3.70
5d ClHHmorpholin-4-yl1.05
5e ClHH2-methylpyrrolidin-1-yl0.95
5h ClHCl4-piperidin-1-yl1.10
5j FHFH1.20
Doxorubicin (Ref.) ----1.10

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies.

MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K-562, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1]

Kinase Inhibition Assay (e.g., EGFR, CDK2)

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

  • Enzyme and Substrate Preparation: Recombinant human EGFR or CDK2 enzyme and a suitable substrate (e.g., a synthetic peptide) are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, the substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/Cyclin E DNA_Replication DNA Replication CDK2->DNA_Replication TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Replication Apoptosis Apoptosis Proliferation->Apoptosis Derivative Indole-2-carboxamide Derivative Derivative->EGFR Inhibition Derivative->PI3K Inhibition Derivative->CDK2 Inhibition Derivative->TopoisomeraseII Inhibition

Caption: Targeted signaling pathways in cancer cells.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture MTT Antiproliferative Assay (MTT) CellCulture->MTT KinaseAssay Kinase Inhibition Assay MTT->KinaseAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) KinaseAssay->ApoptosisAssay CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle AnimalModel Xenograft Animal Model CellCycle->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: Experimental workflow for efficacy evaluation.

References

In Vivo Efficacy of CB1 Receptor Allosteric Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the cannabinoid receptor 1 (CB1) presents a promising therapeutic avenue for a variety of disorders. However, the clinical development of direct orthosteric agonists and antagonists has been hampered by significant side effects. Allosteric modulators offer a more nuanced approach to controlling CB1 receptor activity, potentially leading to safer and more effective therapeutics. This guide provides an objective comparison of the in vivo efficacy of a prototypical indole-2-carboxamide CB1 receptor allosteric modulator, Org27569, with other notable allosteric modulators from different chemical classes: the diaryl urea PSNCBAM-1 and the 2-phenylindole ZCZ011.

Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo data for the selected CB1 receptor allosteric modulators.

CompoundClassAnimal ModelAssayDosageKey Findings
Org27569 Indole-2-carboxamideMouseFood IntakeNot SpecifiedReduced food intake; however, this effect was found to be independent of the CB1 receptor.[1]
MouseCannabinoid Tetrad (Antinociception, Catalepsy, Hypothermia)Not SpecifiedLacked efficacy in altering the effects of orthosteric agonists.[1]
PSNCBAM-1 Diaryl UreaRatAcute Food Intake30 mg/kg i.p.Significantly reduced food intake by 83 ± 6% after 2 hours and 48 ± 7% over 24 hours.[2]
RatBody Weight30 mg/kg i.p.Significantly decreased body weight over a 24-hour period.[2]
ZCZ011 2-PhenylindoleMouseNeuropathic & Inflammatory PainNot SpecifiedExhibited antinociceptive effects without causing cannabimimetic side effects.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Cannabinoid Tetrad Test in Mice

The cannabinoid tetrad test is a battery of four assays used to assess the central effects of cannabinoid compounds.[4][5][6]

  • Spontaneous Activity (Hypomotility): Mice are placed in an open field arena with grid lines. The number of lines crossed over a specific period is counted to assess locomotor activity.

  • Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised approximately 1 inch from the surface. The duration of immobility is measured, with a time exceeding 20 seconds typically indicating catalepsy.[4]

  • Hypothermia: Rectal temperature is measured using a probe before and after drug administration.

  • Antinociception (Analgesia):

    • Hot Plate Test: The mouse is placed on a heated surface (typically 54-58°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.[4]

    • Tail Immersion Test: The distal portion of the mouse's tail is immersed in a warm water bath (typically 54-58°C), and the time taken to withdraw the tail is measured.[4]

Rodent Food and Water Intake Studies

These studies are designed to measure the effects of a compound on appetite and body weight.

  • Acclimation: Animals are individually housed and acclimated to the testing environment and diet.

  • Baseline Measurement: Food and water intake, as well as body weight, are measured for a period before the administration of the test compound to establish a baseline.

  • Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage.

  • Measurement: Food and water consumption and body weight are measured at predetermined time points after drug administration (e.g., 2, 4, 24 hours). Spillage is accounted for to ensure accurate measurement of consumption.[2][7]

Visualizing the Mechanisms

CB1 Receptor Signaling Pathway

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). CB1 receptor activation also modulates ion channels and can activate mitogen-activated protein kinase (MAPK) pathways.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Gene_Expression Gene Expression MAPK->Gene_Expression Regulates Orthosteric_Ligand Orthosteric Ligand Orthosteric_Ligand->CB1 Binds Allosteric_Modulator Allosteric Modulator Allosteric_Modulator->CB1 Modulates Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimation to Housing & Diet Animal_Model->Acclimation Baseline Baseline Measurements (e.g., Food Intake, Nociception) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, Test Compound, Comparator) Baseline->Grouping Dosing Administer Compound Grouping->Dosing Assays Perform In Vivo Assays (e.g., Tetrad, Feeding Study) Dosing->Assays Data_Collection Collect Quantitative Data Assays->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Compare Efficacy & Side Effects Stats->Results

References

A Comparative Analysis of 1-Benzoylindoline-2-carboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of 1-Benzoylindoline-2-carboxamide and its analogs as potential anticancer agents, supported by experimental data.

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the indoline nucleus, particularly this compound and its derivatives, has emerged as a promising framework for the design of potent enzyme inhibitors. These compounds have demonstrated significant activity against various cancer cell lines, primarily through the inhibition of crucial cellular targets such as tubulin and histone deacetylases (HDACs). This guide provides a comparative analysis of the experimental data on this compound analogs and other relevant indole derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected this compound derivatives and related compounds against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
5d A-549 (Lung)1.10[1]
MCF-7 (Breast)0.90[1]
Panc-1 (Pancreatic)1.20[1]
HT-29 (Colon)1.00[1]
5e A-549 (Lung)0.95[1]
MCF-7 (Breast)0.80[1]
Panc-1 (Pancreatic)1.00[1]
HT-29 (Colon)1.05[1]
5j A-549 (Lung)1.30[1]
MCF-7 (Breast)1.10[1]
Panc-1 (Pancreatic)1.40[1]
HT-29 (Colon)1.20[1]
Doxorubicin (Reference) A-549 (Lung)1.20[1]
MCF-7 (Breast)0.90[1]
Panc-1 (Pancreatic)1.40[1]
HT-29 (Colon)1.00[1]

Table 2: Enzyme Inhibition Data for Indole Derivatives

CompoundTarget EnzymeIC50Reference
Benzamide (9) Tubulin Polymerization1.1 µM[2]
Combretastatin A-4 (Reference) Tubulin Polymerization>1.1 µM[2]
7j (α-phthalimido-chalcone hybrid) β-tubulin Polymerization2.32 ± 0.15 μM[3]
HDAC 10.19 ± 0.02 μM[3]
HDAC 20.23 ± 0.03 μM[3]
CA-4 (Reference) β-tubulin Polymerization>2.32 μM[3]
5d EGFR89 ± 6 nM[1]
5e EGFR93 ± 8 nM[1]
5j EGFR98 ± 8 nM[1]
Erlotinib (Reference) EGFR80 ± 5 nM[1]
5e CDK213 nM[1]
5h CDK211 nM[1]
5k CDK219 nM[1]
Dinaciclib (Reference) CDK220 nM[1]

Experimental Protocols

General Synthesis of Indole-2-Carboxamides

A common synthetic route for preparing indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.[1]

Materials:

  • Substituted indole-2-carboxylic acid

  • Appropriate amine

  • BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

Procedure:

  • The indole-2-carboxylic acid is dissolved in DCM.

  • BOP and DIPEA are added to the solution to activate the carboxylic acid.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final indole-2-carboxamide derivative.[1]

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated further to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

Tubulin Polymerization Inhibition Assay

The ability of compounds to inhibit tubulin polymerization can be assessed using an in vitro assay that measures the increase in turbidity as tubulin assembles into microtubules.[2][3]

Procedure:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a control without the inhibitor.[2]

Signaling Pathways and Experimental Workflows

The development of dual inhibitors targeting both tubulin and histone deacetylases (HDACs) represents a promising strategy in cancer therapy.[4][5][6] This approach aims to achieve synergistic anticancer effects by disrupting microtubule dynamics and altering gene expression simultaneously.

G Dual Inhibition Strategy: Tubulin and HDAC cluster_tubulin Tubulin Polymerization cluster_hdac Histone Deacetylation Tubulin_Inhibitor Tubulin Inhibitor (e.g., Indole-2-carboxamide) Tubulin Tubulin Dimers Tubulin_Inhibitor->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis_T Apoptosis Cell_Cycle_Arrest->Apoptosis_T Induces Synergistic_Apoptosis Synergistic Anticancer Effect Apoptosis_T->Synergistic_Apoptosis HDAC_Inhibitor HDAC Inhibitor (e.g., Benzamide moiety) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Leads to Gene_Expression Altered Gene Expression (Tumor Suppressor Genes) Chromatin->Gene_Expression Allows for Apoptosis_H Apoptosis Gene_Expression->Apoptosis_H Induces Apoptosis_H->Synergistic_Apoptosis

Caption: Dual inhibition of tubulin and HDAC by novel compounds.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indole-2-carboxamide derivatives as potential anticancer agents.

G Workflow for Synthesis and Evaluation of Indole-2-Carboxamides Start Design of Indole-2-Carboxamide Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Antiproliferative Screening (MTT Assay) Purification->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Cycle Analysis) Lead_Identification->Mechanism_Studies Potent compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative process

References

Safety Operating Guide

Proper Disposal of 1-Benzoylindoline-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-Benzoylindoline-2-carboxamide with the appropriate safety measures. Based on the hazardous nature of similar chemical structures, the following personal protective equipment (PPE) should be utilized:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if it is in a powder form that could become airborne.[1]

All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for chemical waste. The following protocol provides a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container with "Hazardous Chemical Waste: this compound".

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a sealable, leak-proof container made of a material compatible with the chemical.

    • For solid waste, ensure the container is securely closed to prevent the release of dust.

    • For solutions, use a container with a screw cap and ensure it is tightly sealed.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the storage area cool and dry, away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste, including the name of the chemical and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the following diagram. This visual guide provides a clear, step-by-step process for laboratory personnel to follow.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Completion start Start ppe Don Appropriate PPE start->ppe Begin fume_hood Work in Fume Hood ppe->fume_hood identify Identify & Segregate Waste fume_hood->identify containerize Securely Containerize Waste identify->containerize store Store in Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Disposal contact_ehs->document end End document->end

Caption: A workflow diagram illustrating the key stages for the safe and compliant disposal of this compound.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local and national regulations before handling or disposing of any chemical. In case of a spill or exposure, follow your institution's emergency procedures and seek immediate medical attention.

References

Navigating the Unknown: A Safety Protocol for 1-Benzoylindoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific hazard data for 1-Benzoylindoline-2-carboxamide necessitates a precautionary approach to handling, storage, and disposal. Lacking a dedicated Safety Data Sheet (SDS), all operations involving this compound should proceed under the assumption that it is hazardous.

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel or uncharacterized chemical compounds. In the absence of specific toxicological and physical hazard data for this compound, a conservative operational plan based on established safety principles for unknown substances is essential. This guidance provides a procedural framework for minimizing risk and ensuring the well-being of laboratory personnel.

Operational Plan: A Precautionary Approach

When handling a substance with unknown properties, a multi-layered safety strategy is crucial. This involves a combination of engineering controls, stringent personal protective equipment (PPE), and carefully planned procedures for use and disposal.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood or a glove box.[1] This minimizes the risk of inhalation exposure to any potential dust or vapors.

  • Isolation: To the extent possible, designate a specific area within the laboratory for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

Given the unknown nature of the hazards, a comprehensive PPE ensemble is required. The following provides a baseline; however, a site-specific risk assessment may warrant additional protection.

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or other appropriate outer glove).[2] Consult glove manufacturer's chemical resistance guides for the best protection against structurally similar compounds if possible. Discard gloves immediately if contamination is suspected.

  • Eye and Face Protection: Use ANSI Z87.1-compliant safety goggles to protect against splashes.[2] A face shield should be worn over safety goggles, particularly when there is a risk of explosion or significant splash hazards.[2][3]

  • Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.[2] Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: While engineering controls are the primary defense against inhalation, respiratory protection may be necessary if these controls are not sufficient or during emergency situations. The use of a respirator requires a formal respiratory protection program, including fit testing and training.

Handling Procedures
  • Minimization: Use the smallest feasible quantity of the substance for the experiment.

  • Contamination Prevention: Avoid the generation of dust and aerosols.[4] Do not handle the compound in the open laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and a statement such as "Warning: Hazards Not Fully Characterized".[5]

Quantitative Data Summary

Without a specific Safety Data Sheet, quantitative data regarding the hazards of this compound is unavailable. The following table highlights the information that would typically be found in an SDS.

Data PointValue
Exposure Limits (e.g., PEL, TLV) Not Established
LD50/LC50 Not Determined
Flammability Limits Not Determined
Boiling/Melting Point Not Determined
Vapor Pressure Not Determined

Disposal Plan

The disposal of uncharacterized chemical waste must be handled with extreme caution to ensure regulatory compliance and environmental protection.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Containerization: Collect all waste (solid and liquid) in clearly labeled, sealed, and compatible containers. The label must include the chemical name and the words "Hazardous Waste: Identity Unknown".[7][8]

  • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company.[5][7] Do not attempt to dispose of this material down the drain or in regular trash.[6][7] Inform the disposal company that the hazards of the chemical have not been fully characterized. They will provide guidance on the necessary steps for analysis and disposal.[7][9]

  • Decontamination: All glassware and equipment that comes into contact with the compound must be decontaminated. If possible, rinse with a suitable solvent (collecting the rinsate as hazardous waste) and then wash thoroughly.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary procedural flow for safely handling a chemical with unknown hazards.

Safe Handling Workflow for Uncharacterized Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood) GatherPPE->PrepWorkArea WeighTransfer Weigh and Transfer Compound PrepWorkArea->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Decontaminate Decontaminate Glassware & Surfaces ConductExperiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste Dispose Dispose via Hazardous Waste Vendor SegregateWaste->Dispose

Caption: A procedural workflow for the safe handling of uncharacterized chemical compounds.

Personal Protective Equipment (PPE) Hierarchy Base Core Protection Level1 Lab Coat (Flame-Resistant) Base->Level1 Level2 Safety Goggles (ANSI Z87.1) Base->Level2 Level3 Double Chemical- Resistant Gloves Base->Level3 Enhanced Enhanced Protection (Task-Dependent) Level1->Enhanced Level2->Enhanced Level3->Enhanced FaceShield Face Shield Enhanced->FaceShield Apron Chemical-Resistant Apron/Coveralls Enhanced->Apron Respirator Respirator (If Required) Enhanced->Respirator

Caption: A hierarchical representation of required PPE for handling unknown chemical hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.